Naringenin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWIRXFELQLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274239 | |
| Record name | (+/-)-Naringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67604-48-2, 480-41-1 | |
| Record name | (±)-Naringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67604-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | naringenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | naringenin | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | (+/-)-Naringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |
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| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.681 | |
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Biosynthesis and Metabolic Pathways of Naringenin
Naringenin Biosynthesis in Plants
The biosynthesis of this compound in plants is a well-characterized process that proceeds via the phenylpropanoid pathway, involving a sequence of enzymatic reactions. nih.govijpsonline.comd-nb.info This pathway starts with aromatic amino acids and leads to the formation of this compound chalcone (B49325), which is then isomerized to this compound. nih.govoup.com
Phenylpropanoid Pathway Enzymes
The initial steps of this compound biosynthesis are part of the general phenylpropanoid pathway, which then branches into the more specific flavonoid biosynthesis pathway. ijpsonline.com The key enzymes involved in this initial sequence are detailed below. nih.govd-nb.info
Phenylalanine Ammonia (B1221849) Lyase (PAL) and Tyrosine Ammonia Lyase (TAL) are the initial enzymes in the phenylpropanoid pathway, catalyzing the deamination of their respective amino acid substrates. nih.govd-nb.info PAL converts L-phenylalanine into trans-cinnamic acid, while TAL converts L-tyrosine directly into p-coumaric acid. nih.govnih.gov Monocot plants can utilize both phenylalanine and tyrosine as precursors, whereas dicot plants primarily use phenylalanine, which then requires further hydroxylation. nih.govnih.gov These enzymes are critical in channeling carbon flux from primary metabolism into the phenylpropanoid pathway. ijpsonline.comresearchgate.net
Table 1: Substrates and Products of PAL/TAL in this compound Biosynthesis
| Enzyme | Substrate | Product |
| PAL | L-Phenylalanine | trans-Cinnamic Acid |
| TAL | L-Tyrosine | p-Coumaric Acid |
Cinnamate-4-hydroxylase (C4H) is a cytochrome P450 monooxygenase that plays a crucial role in the phenylpropanoid pathway, particularly in dicot plants. nih.govijpsonline.com This enzyme catalyzes the hydroxylation of trans-cinnamic acid, produced by PAL, at the para-position to form p-coumaric acid. ijpsonline.comoup.comresearchgate.net C4H is typically localized in the endoplasmic reticulum of plant cells. ijpsonline.com
Table 2: Substrates and Products of C4H
| Enzyme | Substrate | Product |
| C4H | trans-Cinnamic Acid | p-Coumaric Acid |
p-Coumaroyl-CoA ligase (4CL), also known as 4-coumarate:CoA ligase, is an enzyme that activates p-coumaric acid by converting it into its coenzyme A (CoA) ester, p-coumaroyl-CoA. nih.govijpsonline.comoup.com This reaction involves a two-step process: first, p-coumaric acid is activated to form p-coumaroyl-AMP, which is then converted to p-coumaroyl-CoA by the same enzyme. nih.gov p-Coumaroyl-CoA is a central intermediate that serves as a precursor for various plant natural products, including flavonoids and lignols. wikipedia.orgbiorxiv.org
Table 3: Substrates and Products of 4CL
| Enzyme | Substrate | Product |
| 4CL | p-Coumaric Acid | p-Coumaroyl-CoA |
Chalcone Synthase (CHS), also referred to as this compound-chalcone synthase (EC 2.3.1.74), is a pivotal enzyme in flavonoid biosynthesis, catalyzing the first committed step in this pathway. nih.govijpsonline.comwikipedia.org CHS is a type III polyketide synthase (PKS) that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. oup.comwikipedia.orgnih.gov This condensation reaction results in the formation of 2',4,4',6'-tetrahydroxychalcone, commonly known as this compound chalcone. nih.govjst.go.jpresearchgate.net CHS can be noncompetitively inhibited by flavonoid pathway products like this compound and this compound chalcone, suggesting a regulatory role in preventing toxic accumulation in plants. wikipedia.org
Table 4: Substrates and Products of CHS
| Enzyme | Substrates | Product |
| CHS | p-Coumaroyl-CoA, 3 x Malonyl-CoA | This compound Chalcone |
Chalcone Isomerase (CHI), also known as chalcone-flavanone isomerase (EC 5.5.1.6), is the final enzyme in the direct biosynthesis of this compound. nih.govuniprot.org CHI catalyzes the stereospecific intramolecular cyclization of this compound chalcone into (2S)-naringenin, a flavanone (B1672756). nih.govfrontiersin.orgoup.com While this compound chalcone can undergo slow spontaneous isomerization to this compound, the presence of CHI significantly increases the reaction rate by approximately 10^7-fold. nih.govfrontiersin.org Plant CHIs are categorized into different types, with Type I CHIs specifically isomerizing this compound chalcone to (2S)-naringenin. frontiersin.orgoup.com
Table 5: Substrates and Products of CHI
| Enzyme | Substrate | Product |
| CHI | This compound Chalcone | (2S)-Naringenin |
Precursor Utilization in Dicotyledonous vs. Monocotyledonous Plants
The initial step in this compound biosynthesis in plants involves the formation of 4-coumaroyl-CoA, a crucial starter unit derived from aromatic amino acids. nih.govresearchgate.netnih.govresearchgate.netmdpi.com The specific amino acid precursors and the enzymatic steps involved in generating this unit can vary between dicotyledonous and monocotyledonous plants.
In dicotyledonous plants , the primary amino acid precursor for 4-coumaroyl-CoA is L-phenylalanine. The biosynthetic process begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia lyase (PAL). This trans-cinnamic acid is then hydroxylated at the C-4 position by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. Finally, p-coumaric acid is activated to 4-coumaroyl-CoA by a CoA-dependent ligase. nih.govresearchgate.netnih.govmdpi.com
In contrast, monocotyledonous plants exhibit a more diversified approach to precursor utilization. While they can also process L-phenylalanine via a similar pathway involving PAL, they possess an additional or alternative route that directly employs L-tyrosine as a substrate. Tyrosine ammonia lyase (TAL) converts L-tyrosine directly into p-coumaric acid, thereby circumventing the cinnamate-4-hydroxylase step that is necessary when phenylalanine is the precursor. nih.govnih.govmdpi.com This difference in precursor usage contributes to the distinct flavonoid profiles observed in these plant groups, with monocots often synthesizing flavone (B191248) C-glycosides, while dicots typically accumulate O-glycosylated flavonols. researchgate.net
Despite these general distinctions, some dicot species may display broader substrate specificities. For example, a study on Epimedium wushanense, a dicot, revealed that its phenylalanine ammonia-lyase (EwPAL) can efficiently convert both L-phenylalanine to cinnamic acid and L-tyrosine to 4-coumarate, suggesting a more versatile enzyme activity than commonly described for dicots. rsc.org
Table 1: Precursor Utilization in this compound Biosynthesis in Plants
| Plant Type | Primary Amino Acid Precursor(s) | Key Initial Enzyme(s) | Intermediate Formation |
| Dicotyledonous | L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid → p-coumaric acid → 4-coumaroyl-CoA nih.govnih.govmdpi.com |
| Monocotyledonous | L-Phenylalanine and L-Tyrosine | Phenylalanine Ammonia Lyase (PAL), Tyrosine Ammonia Lyase (TAL) | Cinnamic acid / p-coumaric acid → 4-coumaroyl-CoA nih.govnih.govmdpi.com |
Regulation of Biosynthetic Gene Expression
The biosynthesis of this compound and other flavonoids in plants is precisely regulated through complex molecular mechanisms, primarily at the transcriptional level. The expression of genes encoding enzymes within the flavonoid pathway is controlled by interactions among various families of transcription factors. A key regulatory complex, often referred to as the MYB-bHLH-WD40 complex, comprising R2R3 MYB transcription factors, basic helix-loop-helix (bHLH) proteins, and WD40 proteins, plays a crucial role in determining the activation, as well as the spatial and temporal patterns of structural gene expression for flavonoid biosynthesis. frontiersin.org
Chalcone synthase (CHS) (EC 2.3.1.74) is a pivotal regulatory enzyme in this pathway. It catalyzes the first committed step, diverting the metabolic flux from the general phenylpropanoid pathway specifically towards flavonoid production. ijpsonline.comwikipedia.orgresearchgate.net CHS activity is essential for the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form this compound chalcone. wikipedia.orgmdpi.comacs.org A significant regulatory feedback mechanism involves the non-competitive inhibition of CHS by its own pathway products, such as this compound and this compound chalcone. This inhibition is hypothesized to prevent the accumulation of flavonoids to potentially toxic levels within plant cells. wikipedia.org Furthermore, cinnamic acid, an earlier intermediate, has been observed to down-regulate the transcription level of CHS. rsc.org
In microbial systems engineered for this compound production, the regulation of biosynthetic gene expression is a critical aspect of metabolic engineering. Strategies to enhance production often involve precise control over carbon flux at key metabolic nodes. For instance, in Escherichia coli, optimizing the expression of the pckA gene, which encodes phosphoenolpyruvate (B93156) carboxykinase (PCK) at the oxaloacetate-phosphoenolpyruvate (OAA-PEP) node, is vital. This control prevents excessive loss of oxaloacetate and maintains metabolic balance, thereby improving this compound yields. oup.comoup.com Additionally, ensuring a sufficient supply of precursors like acetyl-CoA and malonyl-CoA is achieved through strategies such as the overexpression of genes like acetyl-CoA synthase (acs). oup.comoup.comnih.gov
Advanced metabolic engineering techniques incorporate dynamic regulation of gene expression. This includes the use of biosensors, such as those sensitive to p-coumaroyl-CoA, which can detect specific metabolite concentrations and subsequently modulate the expression of pathway enzymes. This dynamic control helps to optimally allocate carbon and energy resources towards this compound synthesis, minimizing metabolic burden and potential toxicity to the host cell. acs.orgbiorxiv.org Riboswitch-guided engineering of CHS has also been successfully applied to improve its catalytic efficiency, leading to increased this compound production in recombinant microbes. nih.gov
Beyond its role as a biosynthetic product, this compound itself can act as a signaling molecule, influencing gene expression in other organisms. For instance, in the plant-interacting bacterium Herbaspirillum seropedicae, this compound has been shown to alter the expression patterns of genes involved in cell wall components like exopolysaccharides and lipopolysaccharides, as well as those related to phytohormone production, indicating its involvement in plant-microbe interactions. nih.gov In plants, this compound can activate non-expressor of pathogenesis-related genes 1 (NPR1) and stimulate salicylic (B10762653) acid biosynthesis, leading to the increased expression of pathogenesis-related (PR) genes and enhanced pathogen resistance. frontiersin.org
Parallel Pathways for this compound Biosynthesis
This compound biosynthesis primarily follows a well-defined sequence of enzymatic reactions within the phenylpropanoid pathway. This canonical route involves several key enzymes: phenylalanine/tyrosine ammonia lyase (PAL/TAL), cinnamate (B1238496) 4-hydroxylase (C4H, particularly in dicots), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). nih.govmdpi.commdpi.comacs.orgplos.org CHS catalyzes the crucial step of condensing 4-coumaroyl-CoA with three molecules of malonyl-CoA to form this compound chalcone. wikipedia.orgmdpi.comacs.org Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of this compound chalcone into (2S)-naringenin. nih.govmdpi.comacs.orgfrontiersin.org It is noteworthy that this cyclization can also occur spontaneously, albeit with lower efficiency compared to the enzyme-catalyzed reaction. frontiersin.orgacs.org
Beyond this primary pathway, research has uncovered instances of parallel or alternative routes that contribute to this compound production or its interconversion with related compounds. For example, a study in Epimedium wushanense (a dicot) identified two putative parallel pathways. One pathway proceeds from L-tyrosine directly to this compound. The other pathway initiates with L-phenylalanine, leading to the formation of pinocembrin (B1678385), a related flavanone. A proposed, though not fully elucidated, hydroxylation mechanism is suggested to convert pinocembrin to this compound, thereby converging these two routes. This highlights a potential for dual-precursor utilization and interconversion within the plant's metabolic network. rsc.orgrsc.org
This compound's significance in plant metabolism extends beyond its direct biosynthesis, as it serves as a vital branching point and a central C15 intermediate for the synthesis of a diverse array of other flavonoid subclasses. mdpi.comrsc.org Once formed, this compound can be channeled into various specialized pathways through the action of specific enzymes, leading to the production of:
Flavones: Such as apigenin (B1666066) and tricin, catalyzed by flavone synthase (FNS). researchgate.netrsc.orgfrontiersin.orgnih.govmdpi.com
Isoflavones: Through isoflavone (B191592) synthase (IFS). rsc.orgfrontiersin.orgmdpi.com
Flavonols: Including kaempferol (B1673270) and quercetin (B1663063), via flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS). researchgate.netrsc.orgfrontiersin.orgnih.gov
Anthocyanins and Flavan-3-ols: Precursors to proanthocyanidin (B93508) polymers. rsc.orgfrontiersin.orgmdpi.com
Table 2: Key Enzymes and Their Roles in this compound Biosynthesis and Downstream Pathways
| Enzyme Name | Abbreviation | Primary Role in this compound Pathway / Downstream Pathways |
| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to cinnamic acid nih.govnih.govmdpi.com |
| Tyrosine Ammonia Lyase | TAL | Converts L-tyrosine to p-coumaric acid nih.govnih.govmdpi.com |
| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid (in dicots) nih.govnih.govmdpi.com |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA nih.govmdpi.comacs.org |
| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to this compound chalcone wikipedia.orgmdpi.comacs.org |
| Chalcone Isomerase | CHI | Stereospecifically isomerizes this compound chalcone to (2S)-naringenin nih.govmdpi.comacs.org |
| Flavone Synthase | FNS | Converts this compound to flavones (e.g., apigenin, tricin) researchgate.netrsc.orgfrontiersin.org |
| Isoflavone Synthase | IFS | Converts this compound to isoflavones rsc.orgfrontiersin.orgmdpi.com |
| Flavanone 3-Hydroxylase | F3H | Converts this compound to dihydroflavonols, precursors to flavonols and anthocyanins researchgate.netrsc.org |
This compound Biosynthesis in Microorganisms
While this compound is classically recognized as a plant-derived secondary metabolite, its production has also been observed and engineered in various prokaryotic and eukaryotic microorganisms. nih.govresearchgate.netnih.gov The burgeoning field of synthetic biology and metabolic engineering has positioned microbial platforms as a viable and attractive alternative to traditional plant extraction methods for this compound production. This is primarily due to the inherent limitations of plant-based extraction, which include lengthy growth periods, often low yields, and complex purification processes. asm.orgnih.govasm.org Microorganisms offer advantages such as faster growth rates, controlled fermentation environments, and scalability for industrial production. frontiersin.orgplos.orgasm.orgnih.govasm.org
Production in Actinobacteria (e.g., Streptomyces clavuligerus)
Among prokaryotes, the actinobacterium Streptomyces clavuligerus, an organism well-known for its industrial production of clavulanic acid, has been identified as a natural producer of this compound. nih.govresearchgate.netnih.govresearchgate.netmdpi.com This discovery challenged the previous understanding that this compound biosynthesis was restricted solely to plants.
The this compound biosynthetic pathway in S. clavuligerus shares some similarities with the plant pathway but also exhibits distinct enzymatic differences. In S. clavuligerus, the pathway involves:
Tyrosine Ammonia Lyase (TAL): An unlinked gene (tal) encodes a TAL enzyme responsible for forming the p-coumaric acid starter unit. nih.govmdpi.com
Chalcone Synthase (Ncs): A chalcone synthase (Ncs) catalyzes the condensation of p-coumaric acid with three malonyl-CoA units to form this compound chalcone. nih.govmdpi.com
P450 Monooxygenase (NcyP): Uniquely, in S. clavuligerus, a P450 monooxygenase (NcyP), encoded by a gene adjacent to ncs, is proposed to complete the cyclization step of this compound chalcone to this compound. This contrasts with plants, where chalcone isomerase (CHI) typically performs this reaction. nih.govmdpi.com
Deletion and complementation studies have confirmed that these three genes (ncs, ncyP, and tal) are essential for this compound biosynthesis in S. clavuligerus. nih.govmdpi.com The ability to produce this compound appears to be restricted to a few Streptomyces species, with the encoding gene cluster also found in some Saccharotrix and Kitasatospora species. nih.govmdpi.com
Microbial Metabolic Engineering for this compound Production
Microbial metabolic engineering has emerged as a highly promising strategy for the sustainable and efficient production of this compound. This approach involves the rational design and construction of heterologous biosynthetic pathways within suitable host microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgplos.orgasm.orgnih.govasm.org
The core strategy typically involves introducing and optimizing the expression of key plant-derived enzymes responsible for this compound synthesis. These enzymes usually include:
Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL): To convert amino acid precursors to p-coumaric acid. acs.orgplos.orgacs.orgasm.orgnih.gov
4-Coumarate:CoA Ligase (4CL): To activate p-coumaric acid to 4-coumaroyl-CoA. acs.orgplos.orgacs.orgasm.orgnih.gov
Chalcone Synthase (CHS): To condense 4-coumaroyl-CoA with malonyl-CoA to form this compound chalcone. acs.orgplos.orgacs.orgasm.orgnih.gov
Chalcone Isomerase (CHI): To isomerize this compound chalcone to (2S)-naringenin. acs.orgplos.orgacs.orgasm.orgnih.gov
Several advanced metabolic engineering strategies have been successfully implemented to enhance this compound titers:
Modular Pathway Optimization: This involves tuning the expression levels of individual genes within the pathway by modifying plasmid copy numbers and promoter strengths to achieve an optimal balance of enzyme activities and carbon flux. plos.org
Precursor Supply Enhancement: A common bottleneck is the availability of malonyl-CoA and the initial aromatic amino acid precursors. Strategies include overexpression of genes involved in acetyl-CoA synthesis (acs) and rerouting central carbon metabolism, such as optimizing the phosphoenolpyruvate carboxykinase (pckA) gene to enhance acetyl-CoA supply and flux through the glyoxylate (B1226380) shunt pathway. oup.comoup.comnih.govplos.orgasm.org
Dynamic Pathway Control: Utilizing biosensors that respond to specific metabolite concentrations (e.g., p-coumaroyl-CoA) to dynamically regulate gene expression, thereby optimizing resource allocation and minimizing metabolic burden. acs.orgbiorxiv.org
Enzyme Engineering: Directed evolution or rational design, such as riboswitch-guided engineering of CHS, has been employed to improve the catalytic efficiency of key enzymes. nih.gov
Bicistronic Vector Expression: This strategy, which allows for the co-expression of multiple genes from a single transcript using 2A peptide sequences, has been successfully applied to assemble this compound biofactories in Saccharomyces cerevisiae. asm.orgasm.org
These engineering efforts have led to significant improvements in this compound production yields. For instance, engineered Escherichia coli strains have achieved this compound titers as high as 3.11 g/L. nih.gov In Saccharomyces cerevisiae, reported production levels range up to 650 mg/L when supplied with p-coumaric acid and up to 100 mg/L when produced de novo from glucose. asm.org
Enzymatic Conversion of Naringin (B1676962) to this compound
This compound is closely related to its glycosylated precursor, naringin. Naringin, a prominent flavanone glycoside found abundantly in citrus fruits like grapefruit, is responsible for their characteristic bitterness. mdpi.comijpsonline.com
The conversion of naringin to this compound occurs through the enzymatic hydrolysis of the glycosidic bond. This reaction is primarily catalyzed by the enzyme naringinase . Naringinase is an enzyme complex that typically contains α-L-rhamnosidase and β-D-glucosidase activities, which sequentially remove the rhamnose and glucose moieties from naringin, yielding this compound. ijpsonline.com This enzymatic conversion is not only a natural process but is also utilized in industrial applications, particularly in the food industry, to debitter citrus juices by hydrolyzing naringin into the less bitter this compound. ijpsonline.com
This compound Metabolism in Biological Systems
This compound undergoes extensive metabolic transformations within biological systems, which are pivotal in dictating its bioavailability, tissue distribution, and ultimate bioactivity wikipedia.orgfishersci.casigmaaldrich.comfishersci.ca. These metabolic processes encompass both transformations mediated by the gut microbiota and conjugation reactions carried out by host phase II enzymes wikipedia.orgsigmaaldrich.com.
Gastrointestinal Metabolism by Gut Microbiota
The gut microbiota plays a significant and active role in the metabolism of dietary flavonoids, including both this compound and its glycosidic precursor, naringin uni.lu. Flavonoids that escape absorption in the upper gastrointestinal tract proceed to the colon, where they encounter a diverse microbial community capable of extensive biotransformation wikipedia.orgfishersci.cauni.lu.
Deglycosylation of Naringin to this compound
Naringin, a major flavanone glycoside found abundantly in citrus fruits, exhibits limited absorption in its intact glycosidic form fishersci.ca. A critical initial metabolic step within the gastrointestinal tract is the deglycosylation of naringin into its aglycone, this compound fishersci.ca. This enzymatic hydrolysis is primarily facilitated by β-glucosidases, enzymes produced by various microorganisms residing in the gut. This conversion is a fundamental process, as the aglycone form, this compound, is more readily absorbed across the intestinal epithelium compared to its glycoside fishersci.cauni.lu.
Further Degradation into Ring-Fission Products
Subsequent to deglycosylation, this compound itself can undergo further catabolism by the gut microbiota, particularly under the anaerobic conditions prevalent in the colon wikipedia.orgsigmaaldrich.comuni.lu. This degradation pathway involves the cleavage of the heterocyclic C-ring within the flavanone structure wikipedia.org. Studies conducted under anaerobic conditions have identified various low-molecular-weight phenolic catabolites resulting from this compound metabolism. Key ring-fission products include 3-(4'-hydroxyphenyl)propanoic acid (HPPA), 3-(phenyl)propionic acid, and 3-(4'-hydroxyphenyl)acetic acid wikipedia.orgsigmaaldrich.com. Additionally, other phenolic catabolites such as phenylpropenoic acid, phenylacetic acid, benzoic acid, benzenetriol, and benzoylglycine derivatives have been observed wikipedia.org. Phloroglucinol is also a recognized product of this microbial ring fission. The precise enzymatic mechanisms responsible for this C-ring fission remain an active area of research.
| Metabolite Name | Type of Product | Source/Mechanism |
|---|---|---|
| 3-(4'-hydroxyphenyl)propanoic acid (HPPA) | Ring-fission product | Gut microbiota C-ring cleavage wikipedia.orgsigmaaldrich.com |
| 3-(phenyl)propionic acid | Ring-fission product | Gut microbiota C-ring cleavage wikipedia.orgsigmaaldrich.com |
| 3-(4'-hydroxyphenyl)acetic acid | Ring-fission product | Gut microbiota C-ring cleavage wikipedia.orgsigmaaldrich.com |
| Phloroglucinol | Ring-fission product | Gut microbiota C-ring cleavage |
| Phenylpropenoic acid | Phenolic catabolite | Gut microbiota wikipedia.org |
| Phenylacetic acid | Phenolic catabolite | Gut microbiota wikipedia.org |
| Benzoic acid | Phenolic catabolite | Gut microbiota wikipedia.org |
| Benzenetriol | Phenolic catabolite | Gut microbiota wikipedia.org |
| Benzoylglycine derivatives | Phenolic catabolite | Gut microbiota wikipedia.org |
Table 1: Key Microbial Degradation Products of this compound
In Vivo Conjugation Metabolism (Glucuronides and Sulfates)
Upon absorption into the systemic circulation, this compound undergoes significant phase II metabolism within the host, primarily through conjugation reactions wikipedia.org. These reactions involve the attachment of highly polar molecules, such as glucuronic acid (glucuronidation) and sulfate (B86663) groups (sulfation), to this compound and its aglycone forms wikipedia.org. These conjugations are catalyzed by phase II metabolic enzymes present in various organs, including the liver, stomach, and other tissues wikipedia.org.
In systemic circulation, this compound is predominantly found in its conjugated forms, specifically as glucuronides and sulfates. Studies in rats have indicated that this compound sulfates are often the major metabolites in the bloodstream, although glucuronides are also significantly present. While this compound glucuronides are primarily detected in serum and bile, this compound sulfates tend to accumulate in higher concentrations in specific tissues such as the liver, spleen, heart, and brain wikipedia.org. This tissue-specific distribution suggests that glucuronides may undergo deglucuronidation and subsequent sulfation within these organs wikipedia.org. The hepatic metabolism of this compound glucuronide has been reported to be more efficient compared to its intestinal metabolism wikipedia.org.
| Conjugate Type | Predominant Location/Observation | Enzymatic Process |
|---|---|---|
| This compound Glucuronides | Serum, Bile, Upper Small Intestine wikipedia.org | Glucuronidation (Phase II) wikipedia.org |
| This compound Sulfates | Liver, Spleen, Heart, Brain, Pancreatic tissues, Serum wikipedia.org | Sulfation (Phase II) wikipedia.org |
Table 2: Distribution of this compound Conjugates in Biological Systems
Impact of Metabolism on Systemic Bioactivity
The extensive metabolism of this compound, mediated by both gut microbiota and host enzymes, profoundly influences its systemic bioactivity. The relatively low oral bioavailability of this compound, reported to be approximately 15%, is largely attributed to its rapid and extensive metabolism fishersci.ca. While the parent aglycone form of this compound has been the subject of numerous in vitro investigations, the conjugated metabolites (glucuronides and sulfates) are the predominant forms found circulating in the bloodstream and distributed within tissues in vivo.
Consequently, there is a growing recognition that these conjugated metabolites are likely to be the primary forms responsible for exerting beneficial bioactivities in humans and animals. Research on other flavonoids has indicated that conjugated metabolites can exhibit significantly greater potency in certain biological activities compared to their aglycone precursors. Therefore, a comprehensive understanding of the pharmacokinetics and bioactivity of these conjugated forms is crucial for fully elucidating the therapeutic potential of this compound. The impact of metabolism on systemic bioactivity underscores the complexity of flavonoid action in vivo, where the interplay between microbial transformations and host conjugation pathways ultimately determines the observed biological effects.
Molecular Mechanisms of Naringenin Bioactivity
Antioxidant Mechanisms
Naringenin's antioxidant effects are multifaceted, involving both direct interaction with harmful free radicals and the upregulation of cellular antioxidant machinery. This dual approach allows it to effectively mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
This compound's chemical structure, particularly its hydroxyl groups, endows it with the ability to directly scavenge free radicals. nih.govmdpi.com This process involves the donation of a hydrogen atom from one of its hydroxyl groups to a reactive oxygen species (ROS) or reactive nitrogen species (RNS), thereby neutralizing the radical and terminating the damaging chain reactions they initiate. researchgate.net The antioxidant capacity of this compound is linked to its three hydroxyl groups. researchgate.net
Studies have demonstrated this compound's efficacy in scavenging a variety of free radicals, including superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals. researchgate.netnih.gov In vitro assays have confirmed its potent free radical scavenging activity against hydroxyl radicals, superoxide, hydrogen peroxide, and nitric oxide radicals. nih.gov The structural features of this compound, including the 5-OH and 4-oxo substituents, also contribute to its ability to chelate metal ions like iron and copper, which are known to catalyze the formation of ROS. researchgate.netnih.gov
| Free Radical | IC50 Value (µM) | Reference |
|---|---|---|
| Hydroxyl Radical | 251.1 | nih.gov |
| Hydrogen Peroxide | 358.5 | nih.gov |
| Superoxide Radical | 360.03 | nih.gov |
Beyond direct scavenging, this compound exerts a significant portion of its antioxidant effect by enhancing the body's endogenous antioxidant defenses. wjgnet.com This is achieved through the modulation of various antioxidant enzyme systems that play a critical role in maintaining cellular redox homeostasis.
A primary mechanism by which this compound bolsters antioxidant defenses is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.govnih.govwjgnet.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress or activators like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of its target genes. mdpi.com
This compound has been shown to increase the expression of Nrf2 and promote its nuclear translocation. nih.govwjgnet.com This activation of the Nrf2/ARE pathway leads to the upregulation of several crucial phase II detoxification and antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). wjgnet.comnih.govnih.govmdpi.com HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. NQO1 is a flavoprotein that detoxifies quinones and reduces oxidative stress. nih.gov Studies have demonstrated that this compound treatment can significantly increase the mRNA and protein levels of both HO-1 and NQO1. nih.govmdpi.commdpi.com
| Target Molecule | Effect of this compound | Observed Outcome | Reference |
|---|---|---|---|
| Nrf2 | Activation and increased expression | Enhanced nuclear translocation and transcription of antioxidant genes | nih.govnih.govwjgnet.com |
| HO-1 | Upregulation | Increased protein and mRNA expression | nih.govmdpi.comnih.gov |
| NQO1 | Upregulation | Increased protein and mRNA expression | nih.govmdpi.com |
This compound also influences the glutathione (B108866) system, a cornerstone of cellular antioxidant defense. Glutathione (GSH) is a tripeptide that directly neutralizes free radicals and is a cofactor for several antioxidant enzymes. nih.gov Research indicates that this compound can restore depleted GSH levels in response to oxidative stress. nih.govmdpi.com
The mechanism behind this involves the upregulation of enzymes responsible for GSH synthesis, such as glutamate-cysteine ligase (GCL). wjgnet.commdpi.com this compound has been found to increase both the protein and mRNA levels of GCLC, the catalytic subunit of GCL. mdpi.comwjgnet.com By enhancing the synthesis and regeneration of GSH, this compound ensures a robust antioxidant capacity within the cell. uni.lunih.gov
Superoxide dismutase (SOD) is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), a less reactive species. wjgnet.comnih.gov Multiple studies have reported that this compound treatment can significantly increase SOD activity in various models of oxidative stress. wjgnet.comresearchgate.netnih.gov This enhancement of SOD activity contributes to the reduction of superoxide-mediated cellular damage. nih.gov The ability of this compound to increase SOD protein levels has also been noted. wjgnet.com
Glutathione peroxidase (GPx) is a family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using GSH as a reductant. nih.gov This action is vital for preventing lipid peroxidation and protecting cellular membranes from oxidative damage. wjgnet.com this compound has been shown to increase the levels and activity of GPx. mdpi.comresearchgate.netnih.govnih.gov For instance, studies have demonstrated that this compound can upregulate the expression of GPx2 and GPx4. nih.govmdpi.com This enhancement of GPx activity further solidifies this compound's role in maintaining cellular redox balance and protecting against oxidative injury.
Inhibition of Pro-oxidant Enzymes (e.g., Xanthine (B1682287) Oxidase)
This compound has been identified as an inhibitor of xanthine oxidase, a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. The overproduction of uric acid can lead to hyperuricemia. bohrium.comresearchgate.net The inhibitory action of this compound on xanthine oxidase contributes to its antioxidant properties by reducing the production of reactive oxygen species (ROS) during this metabolic process. researchgate.net
The structural characteristics of flavonoids play a significant role in their ability to inhibit xanthine oxidase. For instance, a planar structure is often associated with higher inhibitory activity. nih.gov Studies have shown that chemical modifications to the this compound structure, such as sulfonation, can significantly enhance its xanthine oxidase inhibitory activity. This compound–3′–sulfonate sodium, for example, has demonstrated more potent inhibition compared to this compound itself. bohrium.com Kinetic studies have revealed that some this compound derivatives act as reversible, competitive inhibitors, binding to the active site of the xanthine oxidase enzyme. bohrium.com This interaction can induce conformational changes in the enzyme through various forces, including hydrogen bonds and hydrophobic interactions. bohrium.com
Table 1: Research Findings on this compound's Inhibition of Xanthine Oxidase
| Compound | IC50 Value (μM) | Type of Inhibition | Key Findings |
|---|---|---|---|
| Naringin (B1676962) Octanoate | 110.35 | - | Showed the greatest inhibitory effect on XO activity among tested derivatives. nih.gov |
| Naringin Decanoate | 117.51 | - | Exhibited significant inhibitory effect on XO activity. nih.gov |
| This compound–3′–sulfonate sodium | Not specified | Reversible, competitive | Significantly more potent inhibitor than unmodified this compound; binds to the active site of xanthine oxidase. bohrium.com |
Prevention of Lipid Peroxidation
This compound demonstrates a significant capacity to prevent lipid peroxidation, a key process in cellular injury caused by oxidative stress. nih.govmdpi.com Lipid peroxidation involves the degradation of lipids in cell membranes by reactive oxygen species, leading to cell damage. This compound's protective effect is largely attributed to its potent free radical scavenging activity. nih.gov It effectively neutralizes a variety of free radicals, including hydroxyl radicals, superoxide, hydrogen peroxide, and nitric oxide radicals. nih.gov
By scavenging these reactive species, this compound helps to halt the chain reaction of lipid peroxidation, thereby protecting the integrity of cell membranes. mdpi.com In experimental models, treatment with this compound has been shown to reduce the levels of lipid peroxidation markers such as malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS). nih.govmdpi.comacs.org For example, in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound intervention led to a significant decrease in colonic MDA levels. acs.org Similarly, oral administration of this compound inhibited the formation of TBARS and hydroperoxides in the liver tissues of streptozotocin-treated mice. nih.gov
Table 2: Research Findings on this compound's Prevention of Lipid Peroxidation
| Experimental Model | Key Findings |
|---|---|
| Mice with DSS-induced colitis | This compound intervention significantly decreased colonic malondialdehyde (MDA) levels by 38.98%. acs.org |
| Streptozotocin-treated mice | Oral administration of this compound inhibited the formation of TBARS and hydroperoxides in liver tissues. nih.gov |
| Oleic acid-induced skin damage in mice | This compound improved antioxidative abilities by decreasing malondialdehyde and lipid peroxide levels. mdpi.com |
| AAPH- and H2O2-induced hemolysis | This compound exhibited the highest antioxidant activity against hemolysis induced by both AAPH and H2O2. mdpi.com |
Anti-inflammatory Mechanisms
Modulation of Signaling Pathways
This compound exerts significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netmdpi.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.commdpi.com Under normal conditions, NF-κB is held in an inactive state in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. mdpi.comnih.gov
Research has shown that this compound can prevent the phosphorylation and subsequent degradation of IκB-α. mdpi.com This action effectively keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its activation. mdpi.com Consequently, this compound suppresses the nuclear translocation of the p65 subunit of NF-κB. mdpi.comnih.gov This inhibition of the NF-κB pathway leads to a downstream reduction in the expression of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netmdpi.comnih.gov
Table 3: Research Findings on this compound's NF-κB Pathway Inhibition
| Experimental Model | Key Findings |
|---|---|
| LPS-stimulated human macrophages | This compound inhibited the activation of the NF-κB pathway and suppressed the downstream expression of pro-inflammatory factors. nih.gov |
| LPS-induced neuroinflammation | This compound alleviated neuroinflammation by downregulating iNOS, TNF-α, COX-2, NF-κB, and TLR4. mdpi.com |
| DSS-induced murine colitis | The beneficial effect of this compound was linked to the inhibition of NF-κB activity and the downregulation of inflammatory mediators. nih.gov |
| Experimental stroke | The neuroprotective effect of this compound was mediated through the suppression of the NF-κB signaling pathway. mdpi.com |
This compound modulates the mitogen-activated protein kinase (MAPK) signaling pathways, which are critical in regulating cellular processes such as inflammation, proliferation, and apoptosis. researchgate.netnih.gov The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov this compound's influence on these pathways can vary depending on the cell type and stimulus.
In many contexts, this compound has been shown to inhibit the phosphorylation and activation of ERK1/2, JNK, and p38. researchgate.netnih.gov For instance, in high glucose-induced injuries in cardiac cells, naringin (a glycoside of this compound) was found to ameliorate the increased activation of p38 MAPK, ERK1/2, and JNK. nih.gov Similarly, in melanoma cells, this compound treatment suppressed the protein expression of phosphorylated ERK1/2 and JNK in a dose-dependent manner. researchgate.net The inhibition of these pathways contributes to this compound's anti-inflammatory and anti-cancer effects. researchgate.netresearchgate.net For example, the inhibition of the p38 MAPK pathway by naringin has been linked to its protective effects against high glucose-induced apoptosis in cardiomyocytes. spandidos-publications.com
Table 4: Research Findings on this compound's MAPK Pathway Modulation
| Pathway Component | Experimental Model | Effect of this compound |
|---|---|---|
| ERK1/2 | B16F10 and SK-MEL-28 melanoma cells | Suppressed protein expression of p-ERK1/2 in a dose-dependent manner. researchgate.net |
| JNK | B16F10 melanoma cells | Suppressed protein expression of p-JNK in a dose-dependent manner. researchgate.net |
| p38 | High glucose-induced H9c2 cardiac cells | Ameliorated the increased activation of p38 MAPK. nih.gov |
| ERK1/2, JNK, p38 | High glucose-induced H9c2 cardiac cells | Naringin pre-treatment ameliorated the increased phosphorylation of p38 MAPK, ERK1/2, and JNK. nih.gov |
This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the innate immune response and inflammation. nih.govnih.gov TLR4 is a transmembrane protein that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov Activation of TLR4 triggers a downstream signaling cascade that culminates in the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. nih.govnih.gov
By inhibiting the expression of the TLR4 protein, this compound can effectively block the initiation of this inflammatory cascade. nih.govnih.gov This inhibition of TLR4 has been observed in various experimental models, including murine colitis and pseudorabies virus (PRV) infection. nih.govnih.gov In a murine model of colitis, the beneficial effects of this compound were linked to the inhibition of TLR4 protein expression and subsequent NF-κB activity. nih.gov Similarly, in PRV-infected cells, this compound suppressed the expression of TLR4 and p65 proteins, thereby inhibiting the activation of the NF-κB pathway and reducing the expression of pro-inflammatory mediators. nih.gov
Table 5: Research Findings on this compound's TLR4 Protein and NF-κB Activity Inhibition
| Experimental Model | Key Findings |
|---|---|
| DSS-induced murine colitis | The anti-colitic effect of this compound was associated with the inhibition of TLR4 protein and NF-κB activity. nih.gov |
| Pseudorabies virus (PRV) infection | This compound suppressed the expression of TLR4 and p65 proteins, leading to the inhibition of NF-κB pathway activation. nih.gov |
| LPS-induced neuroinflammation | This compound alleviated neuroinflammation through the downregulation of TLR4 and NF-κB. mdpi.com |
| Murine endotoxemia model | This compound confers protection through negative regulation of the TLR4 signaling pathway. researchgate.net |
PPARα Upregulation
This compound has been identified as a modulator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and fatty acid oxidation. Studies have demonstrated that this compound can activate the ligand-binding domain of PPARα. plos.orgplos.org This activation leads to the upregulation of PPARα protein expression in the liver. illinois.edu
The functional consequence of this upregulation is the enhanced expression of PPARα target genes. These genes are pivotal for fatty acid oxidation and include Carnitine Palmitoyltransferase 1 (CPT-1), Acyl-CoA Oxidase (ACOX), Uncoupling Protein 1 (UCP1), and Cytochrome P450 4A11 (CYP4A11). plos.orgillinois.edu For instance, in human hepatocyte (Huh7) cells treated with 200 µM this compound for 24 hours, the expression of CYP4A11, ACOX, and UCP1 increased by 68%, 31%, and 60%, respectively. plos.org This activation of the PPARα signaling pathway is a key mechanism contributing to the hypolipidemic effects of this compound. illinois.edu The interaction is further supported by evidence showing that PPAR antagonists can reverse the effects of this compound. nih.gov
| Target Gene | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|---|
| PPARα | Human Hepatocytes (Huh7) | 240 µM | 24% activation of ligand-binding domain | plos.org |
| PPARα | Rats | 0.003-0.012% in diet | Significant increase in protein expression | illinois.edu |
| CYP4A11 | Human Hepatocytes (Huh7) | 200 µM | 68% increase in mRNA expression | plos.org |
| ACOX | Human Hepatocytes (Huh7) | 200 µM | 31% increase in mRNA expression | plos.org |
| UCP1 | Human Hepatocytes (Huh7) | 200 µM | 60% increase in mRNA expression | plos.org |
| CPT-1 | Rats | 0.003-0.012% in diet | Markedly enhanced protein expression | illinois.edu |
Regulation of Inflammatory Mediators
This compound exerts significant anti-inflammatory effects by downregulating the expression and production of key pro-inflammatory cytokines. Research across various models has consistently shown its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netacs.org In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound treatment resulted in a dose-dependent reduction in the production of TNF-α and IL-6. researchgate.net Similarly, in murine models of inflammation, this compound administration led to decreased production of these cytokines in paw tissue and the peritoneal cavity. nih.gov This inhibitory action is often linked to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.govnih.gov By inhibiting NF-κB activation, this compound effectively reduces the transcription of genes encoding for TNF-α, IL-1β, and IL-6, thereby mitigating the inflammatory response. nih.govmedchemexpress.cn
In addition to suppressing pro-inflammatory mediators, this compound can also enhance the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). IL-10 plays a crucial role in resolving inflammation and maintaining immune homeostasis. Studies have shown that treatment with this compound can lead to an increased production of IL-10. nih.gov For example, in a study involving a superoxide anion-induced inflammation model in mice, this compound treatment significantly increased the levels of IL-10 in paw skin samples. semanticscholar.org This dual action of inhibiting pro-inflammatory cytokines while promoting anti-inflammatory ones highlights a comprehensive mechanism for its anti-inflammatory properties.
This compound has been shown to inhibit the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. nih.govresearchgate.net Overexpression of iNOS leads to excessive production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins (B1171923) that contribute to inflammation and pain. nih.govnih.gov In studies using LPS-stimulated microglial cells and macrophages, this compound effectively suppressed the expression of both iNOS and COX-2 at both the mRNA and protein levels. researchgate.netnih.govresearchgate.net This inhibition is largely attributed to its ability to block upstream signaling pathways, particularly the NF-κB pathway, which is a critical transcriptional activator for both iNOS and COX-2 genes. researchgate.net
| Mediator | Effect | Model System | Key Mechanism | Reference |
|---|---|---|---|---|
| TNF-α | Downregulation | LPS-stimulated macrophages, Murine models | Inhibition of NF-κB pathway | researchgate.netnih.gov |
| IL-1β | Downregulation | Murine models | Inhibition of NF-κB pathway | nih.govnih.gov |
| IL-6 | Downregulation | LPS-stimulated macrophages, Murine models | Inhibition of NF-κB pathway | researchgate.netnih.gov |
| IL-10 | Upregulation | Murine inflammation model | Not fully elucidated | semanticscholar.org |
| iNOS | Inhibition | LPS-stimulated microglial cells | Inactivation of NF-κB | nih.govresearchgate.net |
| COX-2 | Inhibition | LPS-stimulated microglial cells, Murine models | Inactivation of NF-κB, Upregulation of Nrf2/HO-1 | semanticscholar.orgnih.gov |
The inflammatory response involves the migration of leukocytes from the bloodstream to the site of injury or infection. This compound has been found to interfere with this process by reducing leukocyte recruitment. nih.gov In animal models of LPS-induced inflammation, this compound treatment significantly decreased the infiltration of neutrophils and mononuclear cells into the peritoneal cavity and paw tissue. nih.gov This effect is associated with a reduction in the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils that is used as a marker for their infiltration. nih.govsemanticscholar.org The underlying mechanism involves the inhibition of NF-κB activation, which in turn downregulates the expression of adhesion molecules on endothelial cells that are necessary for leukocyte attachment and migration. nih.govjmatonline.com
Antiproliferative and Pro-apoptotic Mechanisms
This compound exhibits significant antiproliferative and pro-apoptotic activities in various cancer cell lines. nih.gov Its ability to halt the proliferation of cancer cells is a key aspect of its potential as an anticancer agent. nih.govresearchgate.net
The antiproliferative effects are often associated with the induction of cell cycle arrest. Studies have shown that this compound can arrest cancer cells in the G0/G1 or S phase of the cell cycle, thereby preventing them from proceeding to mitosis and subsequent division. nih.govresearchgate.net For example, in human epidermoid carcinoma A431 cells, this compound induced cell cycle arrest in the G0/G1 phase. nih.gov
Beyond halting proliferation, this compound actively promotes apoptosis, or programmed cell death, in cancer cells. This is achieved through multiple interconnected mechanisms. One key mechanism is the generation of reactive oxygen species (ROS) within the cancer cells. nih.gov This increase in intracellular ROS induces oxidative stress, which can damage cellular components and trigger apoptotic pathways. nih.govmdpi.com
This compound also targets the mitochondria, the powerhouse of the cell and a central regulator of apoptosis. It can induce mitochondrial membrane depolarization, leading to the release of pro-apoptotic factors like cytochrome c. nih.gov This event initiates a cascade of enzymatic reactions involving caspases, which are the executioners of apoptosis. This compound has been observed to increase the activity of caspase-3, a key effector caspase that cleaves various cellular substrates, ultimately leading to the dismantling of the cell. nih.gov Furthermore, this compound can modulate the expression of Bcl-2 family proteins, which regulate mitochondrial integrity. It has been shown to downregulate the anti-apoptotic protein Bcl-2, shifting the balance towards apoptosis. mdpi.com
Morphological changes characteristic of apoptosis, such as nuclear condensation and DNA fragmentation, are also observed in cancer cells treated with this compound. nih.gov These comprehensive actions—inhibiting proliferation, arresting the cell cycle, and inducing apoptosis through ROS generation and mitochondrial pathways—underscore the multifaceted anticancer potential of this compound. nih.gov
| Mechanism | Specific Effect | Cancer Cell Line | Reference |
|---|---|---|---|
| Antiproliferative | Inhibition of cell viability in a dose-dependent manner | Human epidermoid carcinoma (A431), Breast cancer (MCF-7) | nih.govresearchgate.net |
| Cell Cycle Arrest | Arrest in G0/G1 phase | Human epidermoid carcinoma (A431) | nih.gov |
| Cell Cycle Arrest | Arrest in S-phase | Breast cancer (MCF-7) | researchgate.net |
| Pro-apoptotic | Increased Reactive Oxygen Species (ROS) generation | Human epidermoid carcinoma (A431) | nih.gov |
| Pro-apoptotic | Mitochondrial membrane depolarization | Human epidermoid carcinoma (A431) | nih.gov |
| Pro-apoptotic | Increased Caspase-3 activity | Human epidermoid carcinoma (A431) | nih.gov |
| Pro-apoptotic | Nuclear condensation and DNA fragmentation | Human epidermoid carcinoma (A431) | nih.gov |
| Pro-apoptotic | Downregulation of Bcl-2 | Breast cancer (MCF-7) | mdpi.com |
Cell Cycle Arrest (e.g., G0/G1 phase)
This compound has been shown to impede the proliferation of cancer cells by inducing cell cycle arrest, a critical mechanism for controlling cell division. researchgate.net In numerous studies, this compound treatment has resulted in the accumulation of cells in the G0/G1 phase of the cell cycle. For instance, in human epidermoid carcinoma A431 cells, this compound induced a dose-dependent arrest in the G0/G1 phase. nih.govplos.org At concentrations of 100 µM, 300 µM, and 500 µM, the percentage of cells arrested in the G0/G1 phase was approximately 53.75%, 54.03%, and 48.20%, respectively, compared to 35.86% in control cells. plos.org Similarly, in human hepatocellular carcinoma HepG2 cells, this compound was found to cause an accumulation of cells in both the G0/G1 and G2/M phases. bohrium.com This effect on the cell cycle is a key component of this compound's anti-proliferative activity. nih.gov In cervical cancer cells, this compound has also been observed to arrest the cell cycle in the G0/G1 phase after 24 hours of treatment. rsc.org
| Treatment | Percentage of Cells in G0/G1 Phase |
|---|---|
| Control | 35.86% |
| 100 µM this compound | 53.75% |
| 300 µM this compound | 54.03% |
| 500 µM this compound | 48.20% |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been widely reported to induce apoptosis in various cancer cell lines. iiarjournals.orgmdpi.comnih.gov This is evidenced by morphological changes such as nuclear condensation and DNA fragmentation. nih.govplos.org In human epidermoid carcinoma A431 cells, treatment with 100 µM, 300 µM, and 500 µM of this compound resulted in approximately 14.00%, 27.30%, and 58.00% apoptotic cells, respectively. plos.org Similarly, in human leukemia THP-1 cells, this compound treatment led to the formation of apoptotic bodies and an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov The induction of apoptosis by this compound is a key mechanism underlying its anticancer potential. mdpi.com
The process of apoptosis is executed by a family of proteases known as caspases. This compound has been shown to activate several key caspases, thereby triggering the apoptotic cascade. In human leukemia THP-1 cells, this compound-induced apoptosis was accompanied by the activation of caspases. nih.gov Specifically, the activation of caspase-3 has been observed in multiple studies. In human epidermoid carcinoma A431 cells, this compound treatment led to a dose-dependent increase in caspase-3 activity. nih.gov The activation of caspase-3, as well as caspase-9, was also observed in melanoma cells and human osteosarcoma cells following this compound treatment. iiarjournals.orgmdpi.com Furthermore, studies in tamoxifen-resistant MCF-7 breast cancer cells have shown that this compound can activate caspase-7 and caspase-9. nih.govplos.org In some cell lines, such as human lung adenocarcinoma A549 cells, inhibitors of caspase-3, -8, and -9 significantly reduced this compound-induced apoptosis, highlighting the importance of these caspases in the process. nih.govnih.gov However, it is noteworthy that in a study on HeLa cell spheroids, this compound did not activate caspases 3, 7, 8, and 9, suggesting that its mechanism of inducing cell death may be cell-type dependent. rsc.org
| Protein | Effect of this compound | Cell Line |
|---|---|---|
| Bax | Upregulation | THP-1, HepG2, Melanoma, A549 |
| Bcl-2 | Downregulation | THP-1, HepG2, Melanoma, A549 |
The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, is a major mechanism for inducing programmed cell death. This compound has been shown to trigger this pathway in several cancer cell types. nih.govplos.org A key event in this pathway is the disruption of the mitochondrial membrane potential. mdpi.com this compound treatment has been observed to cause mitochondrial depolarization in human epidermoid carcinoma A431 cells. nih.gov This is often accompanied by an increase in reactive oxygen species (ROS) production, which can lead to oxidative stress and mitochondrial damage. nih.govplos.org The involvement of the mitochondrial pathway is further supported by the observed release of cytochrome c from the mitochondria into the cytosol in human hepatocellular carcinoma HepG2 cells treated with this compound. bohrium.com This release is a critical step that leads to the activation of downstream caspases and the execution of apoptosis. Furthermore, the upregulation of Bax, a pro-apoptotic protein that acts on the mitochondria, and its translocation to the mitochondrial membrane, further solidifies the role of the mitochondrial pathway in this compound-induced apoptosis. nih.govnih.gov
Modulation of Key Signaling Pathways in Cancer
In addition to its direct effects on the cell cycle and apoptosis machinery, this compound can also modulate various signaling pathways that are often dysregulated in cancer. By targeting these pathways, this compound can interfere with cancer cell growth, proliferation, and survival.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers. spandidos-publications.com this compound and its glycoside, naringin, have been shown to inhibit this pathway. spandidos-publications.comnih.gov In human leukemia THP-1 cells, the pro-apoptotic effect of this compound was associated with the inactivation of the PI3K/Akt pathway. nih.gov Similarly, naringin has been found to inhibit the PI3K/Akt/mTOR signaling pathway in colorectal cancer cells and human gastric adenocarcinoma (AGS) cells. spandidos-publications.comnih.govnih.gov This inhibition leads to a decrease in the phosphorylation of key downstream targets like Akt and mTOR, which in turn suppresses cell growth and proliferation. spandidos-publications.comnih.govresearchgate.net The inhibition of the PI3K/Akt/mTOR pathway is a significant mechanism through which this compound exerts its anti-cancer effects. nih.gov
JAK/STAT Pathway Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway plays a critical role in cellular processes like proliferation and differentiation, and its inappropriate activation is associated with cancer progression. nih.gov this compound has been shown to interact with components of this pathway, suggesting a mechanism for its bioactivity. In silico studies have demonstrated that this compound exhibits a comparable binding affinity to Janus kinase-2 (JAK-2), a key protein in the pathway. phcog.com
Research on naringin, a glycoside that is metabolized into this compound, further supports this inhibitory role. phcog.com Combined treatment of breast cancer cells with naringin and the chemotherapy drug doxorubicin (B1662922) effectively hindered the expression of both JAK1 and STAT3. nih.govresearchgate.net The inhibition of JAK kinases can lead to a reduction in the activity of the STAT3 protein, which is crucial for blocking its dimerization and subsequent transfer into the nucleus where it would otherwise promote the proliferation of cancer cells. nih.gov Phytochemicals can interfere with this pathway by preventing the phosphorylation of JAK proteins, which is a necessary step for STAT activation, or by hindering the binding of STAT dimers to DNA, which directly inhibits the transcription of genes regulated by this pathway. mdpi.com
AMPK Pathway Activation
This compound has been identified as an activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Studies have shown that this compound treatment increases the activity of AMPK and the expression of its phosphorylated form in mature 3T3-L1 adipocytes. researchgate.net This activation has been linked to a reduction in lipid accumulation, with this compound decreasing triglyceride and total cholesterol levels in these cells. The inhibitory effect of this compound on lipid accumulation was nullified when an AMPK inhibitor (Compound C) was used, confirming the pathway's role. researchgate.net
Molecular docking simulations suggest that this compound can bind directly to the γ-subunit of the AMPK protein, potentially acting as a positive modulator for its activation. nih.gov In the context of colorectal cancer (CRC), this compound has been found to activate AMPK phosphorylation. nih.gov This activation regulates mitochondrial dynamics, coordinating homeostasis by increasing mitochondrial fusion and decreasing fission, which in turn helps to activate apoptosis in cancer cells. nih.gov In HepG2 liver cells, the activation of AMPK by this compound is associated with enhanced glucose uptake. nih.gov
| Cell Line/Model | Observed Effect of this compound | Associated Outcome | Reference |
| 3T3-L1 Adipocytes | Increased AMPK activity and phosphorylation | Reduced lipid accumulation | , researchgate.net |
| Colorectal Cancer (CRC) Cells | Activated AMPK phosphorylation | Regulation of mitochondrial function and induction of apoptosis | nih.gov |
| HepG2 Liver Cells | Increased AMPK phosphorylation | Enhanced glucose uptake | nih.gov |
| High-Fat-Diet-Fed SD Rats | Alleviated hepatic steatosis | Reduced serum cholesterol and triglycerides |
Interference with DNA-Protein Interactions
This compound has the capacity to interfere with the interaction between DNA and various proteins, a mechanism that can influence gene transcription and cellular responses. Spectroscopic and molecular modeling techniques have been used to analyze the interaction between this compound and calf thymus DNA (ctDNA). nih.gov These studies confirm that this compound binds to ctDNA, leading to noticeable changes in the DNA's absorption spectrum. nih.gov
A significant example of this interference is this compound's interaction with the Nuclear Factor-kappa B (NF-κB) protein, a key transcription factor in inflammatory responses. researchgate.net In silico molecular docking studies have shown that this compound can fit into the DNA-binding region of the NF-κB p50 monomer. researchgate.net This physical occupation of the binding site suggests a mechanism by which this compound can prevent the NF-κB protein from attaching to DNA, thereby inhibiting the transcription of pro-inflammatory genes. researchgate.net
Antimetastatic and Anti-angiogenic Mechanisms
Inhibition of Cell Migration and Invasion
A critical aspect of metastasis is the ability of cancer cells to migrate from the primary tumor and invade surrounding tissues. Research has demonstrated that this compound possesses the ability to inhibit these processes in various types of cancer cells. nih.govproquest.com
In studies involving glioblastoma (GBM) cells, treatment with this compound resulted in a significant reduction of both migration and invasion. nih.gov Similarly, this compound has been shown to decrease the proliferation and migration of A549 human lung cancer cells. nih.govproquest.comresearchgate.net The compound also exhibits inhibitory effects on the invasion and migration abilities of gastric cancer cells. proquest.com These findings indicate that this compound can counteract the metastatic potential of cancer cells through multiple molecular mechanisms. nih.gov
Downregulation of Matrix Metalloproteinases (MMP-2, MMP-9)
The degradation of the extracellular matrix is a crucial step for cancer cell invasion, a process facilitated by enzymes known as matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. researchgate.netmdpi.com this compound has been shown to effectively inhibit the activity and expression of these specific MMPs.
In glioblastoma cells, zymography analysis revealed that the activities of MMP-2 and MMP-9 were significantly inhibited by this compound treatment, and the protein levels of these MMPs were also downregulated. nih.gov Similar effects have been observed in lung cancer and bladder cancer cells, where this compound treatment reduced cell migration through the reduced activity and expression of MMP-2 and MMP-9. nih.govproquest.com Naringin, which is metabolized to this compound, has also been shown to decrease the expression levels and proteinase activity of MMP-2 and MMP-9 in glioma and glioblastoma cells. nih.govnih.gov This downregulation of MMPs is a key mechanism behind this compound's ability to suppress cancer cell invasion and metastasis. nih.gov
| Cell Line | Effect of this compound/Naringin on MMPs | Reference |
| Glioblastoma (GBM) | Significantly inhibited activities and downregulated protein levels of MMP-2 and MMP-9. | nih.gov |
| Human Lung Cancer (A549) | Reduced the expression of MMP-2 and MMP-9. | nih.gov, proquest.com |
| Human Glioblastoma (U251) | Decreased levels of MMP-2 and MMP-9 expression and proteinase activity. | nih.gov |
| Human Glioblastoma (U87) | Reduced enzymatic activities and protein levels of MMP-2 and MMP-9. | nih.gov |
Inhibition of NF-κB and AP-1 Activity
The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are crucial regulators of genes involved in inflammation, cell survival, and invasion, including the MMPs. This compound exerts its antimetastatic effects in part by inhibiting the activity of these transcription factors.
In lipopolysaccharide (LPS)-stimulated human macrophages, this compound was found to inhibit the activation of the NF-κB pathway, which in turn suppressed the expression of downstream pro-inflammatory factors. nih.gov A novel mechanism identified shows that this compound induces the expression of metallothionein (B12644479) 1 G (MT1G), which then represses NF-κB activation. nih.gov By suppressing the NF-κB signaling pathway, this compound can reduce skin inflammation and damage. mdpi.com The inhibition of NF-κB activation prevents its translocation to the nucleus, thereby blocking the transcription of target genes. researchgate.net Furthermore, polyphenols like this compound can downregulate the activation of AP-1, which contributes to the downregulation of MMP gene transcription, thereby inhibiting tumor cell metastasis. mdpi.com
Interference with Intracellular Calcium Signaling (TPC2)
This compound has been identified as a novel inhibitor of Two-Pore Channel 2 (TPC2), an emerging class of intracellular ion channels. researchgate.netnih.gov TPC2 channels are located on the membranes of acidic organelles like endosomes and lysosomes and play a crucial role in regulating intracellular calcium (Ca²⁺) signaling. researchgate.netnih.gov Electrophysiological evidence has demonstrated that this compound directly impairs the functional activity of the human TPC2 channel. researchgate.netnih.gov
By inhibiting TPC2, this compound effectively dampens intracellular calcium responses. nih.govnih.gov Studies have shown that in human endothelial cells, this compound can reduce the calcium responses stimulated by agonists such as Vascular Endothelial Growth Factor (VEGF) and histamine, which are known to be mediated by TPC2. nih.gov This inhibitory action on TPC2-mediated calcium signaling is a key mechanism through which this compound exerts some of its biological effects, including the suppression of angiogenesis. nih.govnih.gov The identification of this compound as an inhibitor of TPC2 provides a significant tool for research into pathological conditions where TPC2 activity is implicated, such as melanoma progression and certain viral infections. nih.gov
Suppression of Angiogenesis
This compound demonstrates significant anti-angiogenic properties, interfering with the formation of new blood vessels, a process critical for tumor growth and progression. nih.govnih.gov Its mechanisms of action are multifaceted, targeting key stages of the angiogenic cascade. nih.gov
Table 1: Effects of this compound on Endothelial Cell Functions
| Cell Function | Effect of this compound | Experimental Model |
| Proliferation | Inhibited in a dose-dependent manner | Human Endothelial Cells |
| Migration | Suppressed in a dose-dependent manner | Human Endothelial Cells (HUVECs) |
| Tube Formation | Potently suppressed | HUVECs on Matrigel (B1166635) |
The anti-angiogenic activity of this compound has been confirmed in in vivo models. The chick chorioallantoic membrane (CAM) assay, a widely used model to study angiogenesis, has shown that this compound effectively inhibits physiological angiogenesis. nih.govnih.gov Treatment with this compound leads to a significant reduction in the formation of new blood vessels (neovascularization) on the CAM. nih.govnih.govxjtu.edu.cn This evidence from a living biological system corroborates the in vitro findings and underscores the potential of this compound as an angiogenesis inhibitor. nih.govnih.gov
A primary mechanism by which this compound suppresses angiogenesis is through its interference with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.govnih.gov VEGF is a potent pro-angiogenic factor that stimulates endothelial cells by binding to its receptor (VEGF-R2 or KDR), triggering a cascade of intracellular events, including a rise in intracellular calcium. nih.govnih.gov
This compound's inhibition of TPC2 channels is directly linked to its ability to block VEGF-induced angiogenesis. nih.govnih.gov By impairing TPC2 activity, this compound dampens the intracellular calcium signaling that is essential for the angiogenic response to VEGF. nih.govnih.gov This disruption prevents the full activation of downstream processes required for vessel formation. researchgate.net Furthermore, in vivo studies using matrigel plugs containing VEGF implanted in mice have shown that the presence of this compound prevents the vascularization of these plugs. nih.govnih.gov this compound has also been shown to downregulate the expression of VEGF and other proangiogenic factors. nih.govnih.gov
Neuroprotective Mechanisms
Reduction of Neuroinflammation
This compound exhibits potent neuroprotective effects by actively suppressing neuroinflammation, which is a key pathological feature in many neurodegenerative diseases. nih.govresearchgate.net Neuroinflammation involves the activation of microglia, the resident immune cells of the central nervous system, leading to the release of pro-inflammatory mediators. nih.gov
Research has demonstrated that this compound can inhibit the activation of microglia and astrocytes. researchgate.net This leads to a significant reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govarvojournals.orgarvojournals.org The molecular mechanism underlying this anti-neuroinflammatory effect often involves the inhibition of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net By downregulating NF-κB and its target genes, this compound effectively abrogates the inflammatory cascade in the brain, thereby protecting neurons from inflammatory damage. nih.govresearchgate.net Studies have also shown that this compound can decrease the expression of inducible nitric oxide synthase (iNOS), another important mediator in neuroinflammation. nih.govfrontiersin.org
Table 2: this compound's Impact on Neuroinflammatory Markers
| Inflammatory Mediator | Effect of this compound | Associated Pathway/Mechanism |
| TNF-α | Decreased Levels | Inhibition of NF-κB pathway |
| IL-1β | Decreased Levels | Inhibition of microglial activation |
| IL-6 | Decreased Levels | Inhibition of microglial activation |
| NF-κB | Downregulated Expression/Activity | Suppression of inflammatory signaling |
| iNOS | Decreased Expression | Reduction of nitric oxide production |
Attenuation of Oxidative Stress in Brain Tissues
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, plays a crucial role in neuronal damage. nih.govnih.gov this compound exhibits significant antioxidant properties within brain tissues. nih.govresearchgate.net It effectively reduces levels of oxidative stress markers such as malondialdehyde (MDA), a product of lipid peroxidation, and nitric oxide (NO). nih.govresearchgate.net Furthermore, this compound administration has been found to decrease levels of hydrogen peroxide (H₂O₂) and protein carbonyls. nih.govresearchgate.net
Concurrently, this compound enhances the brain's endogenous antioxidant defenses. nih.gov It increases the activity and levels of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST). nih.gov It also boosts the levels of reduced glutathione (GSH), a critical non-enzymatic antioxidant. nih.govmdpi.com This dual action of reducing damaging oxidants and bolstering antioxidant systems contributes to its neuroprotective effects against toxin-induced cerebellar damage and other neurodegenerative conditions. nih.govmdpi.com
Table 2: this compound's Impact on Oxidative Stress Markers in Brain Tissue
| Marker Type | Marker | Effect of this compound | Reference |
| Oxidative Damage | Malondialdehyde (MDA) | Decrease | nih.govresearchgate.netmdpi.com |
| Oxidative Damage | Nitric Oxide (NO) | Decrease | nih.govresearchgate.net |
| Oxidative Damage | Reactive Oxygen Species (ROS) | Decrease | nih.gov |
| Oxidative Damage | Hydrogen Peroxide (H₂O₂) | Decrease | nih.gov |
| Oxidative Damage | Protein Carbonyls | Decrease | nih.gov |
| Antioxidant Defense | Glutathione (GSH) | Increase | nih.govmdpi.com |
| Antioxidant Defense | Superoxide Dismutase (SOD) | Increase | nih.govresearchgate.net |
| Antioxidant Defense | Catalase (CAT) | Increase | nih.gov |
| Antioxidant Defense | Glutathione Peroxidase (GPx) | Increase | nih.govmdpi.com |
Anti-apoptotic Effects in Neuronal Cells
Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes to neuronal loss in neurodegenerative diseases. nih.govnih.gov this compound exerts significant anti-apoptotic effects in neuronal cells through the modulation of key regulatory proteins. nih.govmdpi.com A primary mechanism involves the regulation of the Bcl-2 family of proteins. This compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial membrane integrity and prevent the release of pro-apoptotic factors. researchgate.net
Furthermore, this compound inhibits the activity of caspases, which are the executive enzymes of apoptosis. nih.gov Specifically, it has been found to reduce the levels and activity of caspase-3, a key executioner caspase. nih.govmdpi.comresearchgate.net In models of Alzheimer's disease, the anti-apoptotic activity of this compound is connected to the inhibition of caspase-3 and the activation of the pro-survival PI3K/Akt signaling pathway. nih.gov By preventing the activation of these critical apoptotic mediators, this compound effectively rescues neuronal cells from programmed cell death induced by various neurotoxic stimuli. nih.govmdpi.com
Modulation of Neurotransmitter Systems
This compound also influences the activity of neurotransmitter systems that are vital for cognitive function, particularly the cholinergic system.
Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. nih.gov Elevated AChE activity can lead to a cholinergic deficit, which is a hallmark of conditions like Alzheimer's disease. nih.gov this compound has been identified as an inhibitor of AChE activity. nih.govnih.govresearchgate.net By reducing the enzymatic activity of AChE, this compound helps to prevent the rapid degradation of acetylcholine. nih.govjmb.or.kr This inhibitory action is a key mechanism underlying its potential to ameliorate memory and cognitive deficits. nih.govjmb.or.kr In studies on rats with induced dementia, this compound administration significantly reduced AChE activity in the hippocampus. researchgate.net
As a direct consequence of its inhibitory effect on AChE, this compound helps to increase or maintain the levels of acetylcholine in the brain. mdpi.com In a study involving diazinon-induced neurotoxicity, which causes a significant decrease in AChE activity and a sharp rise in acetylcholine to toxic levels, co-treatment with this compound helped to modulate and reverse these changes, bringing both AChE activity and acetylcholine levels closer to normal. mdpi.com In other contexts where acetylcholine is depleted, such as in models of Alzheimer's disease, the inhibition of AChE by this compound leads to an increase in acetylcholine content, thereby supporting the integrity of the cholinergic system. researchgate.net
Glutamate (B1630785) Receptor System
This compound and its glycoside form, naringin, exert neuroprotective effects through multiple mechanisms, including the modulation of the glutamate receptor system. spandidos-publications.com The glutamate system, which includes receptors like NMDA, AMPA, and kainate, is the primary excitatory neurotransmitter system in the brain and is crucial for synaptic plasticity, learning, and memory. wikipedia.orgyoutube.com However, excessive activation of glutamate receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. nih.gov
Naringin has been shown to regulate the glutamate-nitric oxide-cGMP pathway. nih.gov In conditions of hyperammonemia, which leads to neurotoxicity, naringin administration helps to restore the levels of glutamate. nih.gov By modulating this system, this compound can potentially inhibit excitotoxicity and prevent the subsequent neuronal apoptosis. nih.gov This neuroprotective action involves reducing caspase 3 and calpain1, a calcium-dependent protease, which is part of a caspase-independent apoptotic pathway. nih.gov
Impact on Protein Aggregation (e.g., Amyloid β metabolism, Tau protein hyperphosphorylation)
A key pathological hallmark of Alzheimer's disease (AD) is the aggregation of specific proteins, namely the formation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. e-nps.or.krmdpi.com this compound has demonstrated significant effects on both of these processes. nih.gov
Studies have shown that long-term treatment with this compound can improve learning and memory in mouse models of AD. nih.govphysiciansweekly.com This cognitive improvement is associated with a significant reduction in Aβ deposition. nih.govphysiciansweekly.com The neuroprotective effects of this compound against Aβ are linked to the modulation of various metabolic pathways and signaling cascades. spandidos-publications.comresearchgate.net For instance, this compound can attenuate apoptosis and neurotoxicity in Aβ-stimulated cells by inhibiting caspase-3 and activating the PI3K/AKT signaling pathway. nih.gov It has also been observed to induce autophagy through the AMPK/ULK1 pathway, which enhances the clearance of Aβ1-42 in neuronal cells. researchgate.net
In addition to its effects on Aβ, this compound and its precursor naringin play a crucial role in mitigating the hyperphosphorylation of the tau protein. spandidos-publications.comnih.gov In healthy neurons, tau proteins stabilize microtubules; in AD, they become abnormally hyperphosphorylated, leading them to detach from microtubules and aggregate into insoluble tangles. e-nps.or.kr this compound has been found to reduce tau hyperphosphorylation by regulating the PI3K/AKT/GSK-3β pathway. nih.govmdpi.com Glycogen synthase kinase-3β (GSK-3β) is a primary kinase responsible for tau phosphorylation. nih.gov Naringin inhibits Aβ-induced tau hyperphosphorylation at specific sites like Thr231 and Ser396 by modulating signaling pathways that lead to the inhibition of GSK-3β. nih.govnih.gov
Neurotrophic Effects
This compound exerts beneficial neurotrophic effects, primarily through its influence on Brain-Derived Neurotrophic Factor (BDNF). BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. nih.gov Dysregulation of BDNF is linked to various neurological and psychiatric conditions.
Research indicates that the antidepressant-like effects of this compound may be mediated, at least in part, by the activation of BDNF signaling in the hippocampus. nih.gov Studies in mice subjected to chronic stress have shown that this compound administration can promote the expression of BDNF in the hippocampus. nih.govbohrium.com This upregulation of BDNF is crucial for its neuroprotective and antidepressant actions. The effects of this compound on BDNF are linked to its receptor, Tropomyosin receptor kinase B (TrkB). The antidepressant-like effects of this compound were abolished when the TrkB receptor was inhibited, highlighting the necessity of the BDNF/TrkB signaling pathway for its action. nih.govfrontiersin.org Furthermore, naringin has been shown to enhance hippocampal neurogenesis by activating CREB (cAMP response element-binding protein) signaling, a downstream target of the BDNF pathway. frontiersin.org In models of brain ischemia-reperfusion, naringin supplementation has been found to restore diminished levels of BDNF, suggesting a protective role in post-stroke neurogenesis. nih.gov
Antimicrobial Mechanisms
This compound, a flavonoid abundant in citrus fruits, possesses a wide spectrum of biological activities, including significant antimicrobial properties. nih.govresearchgate.net Its ability to counteract pathogenic microorganisms is a subject of growing interest, particularly in the context of rising antibiotic resistance. rsdjournal.org The mechanisms underlying its antimicrobial action involve damage to bacterial cell structures and synergy with conventional antibiotics. rsdjournal.orgmdpi.com
Antibacterial Activity
This compound exhibits inhibitory effects against a range of pathogenic bacteria. nih.gov Its antibacterial action is attributed to several mechanisms, including the disruption of the cytoplasmic membrane, inhibition of nucleic acid synthesis, and interference with bacterial energy metabolism. nih.gov The efficacy of this compound can vary significantly depending on the bacterial species, particularly between Gram-positive and Gram-negative bacteria. nih.gov
Effects on Gram-Positive and Gram-Negative Bacteria
The antibacterial activity of this compound is generally more pronounced against Gram-positive bacteria than Gram-negative bacteria. nih.gov This difference in susceptibility is largely attributed to the structural variations in their cell envelopes. nih.gov Gram-positive bacteria, such as Staphylococcus aureus and Listeria monocytogenes, have a thick peptidoglycan layer that is more permeable to flavonoid compounds. nih.gov In contrast, Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa, possess an outer membrane that acts as a formidable barrier, limiting the penetration of antimicrobial agents. nih.govtandfonline.com
Studies have shown that this compound can significantly inhibit the growth of S. aureus, including methicillin-resistant strains (MRSA). nih.gov The mechanism involves interaction with bacterial cell membrane fatty acids and proteins, and it may also bind to bacterial DNA. nih.gov For Gram-negative bacteria, the minimum inhibitory concentrations (MICs) of this compound are often higher, with values reported to range from 0.5 µg/mL to over 2000 µg/mL depending on the strain. nih.gov
| Bacterial Type | Example Species | Reported MIC Range (µg/mL) |
|---|---|---|
| Gram-Positive | Staphylococcus aureus | 100 - 200 (µM) |
| Gram-Negative | Escherichia coli | > 512 |
| Gram-Negative | Helicobacter pylori | 40 - 100 |
| Gram-Negative | Pseudomonas aeruginosa | > 512 |
Note: MIC values can vary significantly based on the specific bacterial strain and testing methodology. The values presented are indicative ranges from available literature. nih.govmdpi.com
Synergy with Existing Antibiotics
One of the most promising aspects of this compound's antibacterial properties is its ability to act synergistically with existing antibiotics, potentially restoring or enhancing their efficacy against resistant strains. rsdjournal.org This combination therapy approach is a key strategy to combat the global challenge of antibiotic resistance. mdpi.com
This compound has been shown to have a synergistic effect with amikacin (B45834) against multidrug-resistant E. coli, where the combination destroys the bacterial cell membrane and cell wall. mdpi.com Similarly, it restores the activity of colistin (B93849) against colistin-resistant Gram-negative bacteria by altering the permeability of the bacterial outer membrane. nih.gov Against MRSA, derivatives of this compound have demonstrated a synergistic effect with gentamicin (B1671437) and erythromycin, lowering their respective MICs significantly. nih.gov While most studies show synergy or an additive effect, some research has suggested a potential antagonistic interaction between this compound and β-lactam antibiotics like penicillin under certain conditions. nih.govresearchgate.net
| Antibiotic | Target Bacteria | Observed Effect |
|---|---|---|
| Colistin | Colistin-Resistant Gram-Negative Bacteria | Synergistic antibacterial and antibiofilm activity. nih.gov |
| Amikacin | Antibiotic-Resistant Escherichia coli | Synergistic effect by destroying cell membrane and wall. mdpi.com |
| Gentamicin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergistic effect (derivatives lowered MIC eight-fold). nih.gov |
| Erythromycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergistic effect (derivatives lowered MIC four-fold). nih.gov |
| Oxacillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergistic interaction, resulting in lesser cell growth. nih.gov |
Alteration of Bacterial Membrane Permeability
This compound exerts part of its antibacterial effect by physically disrupting the integrity of bacterial cell membranes. inhealthnature.com This mechanism involves the flavonoid integrating into the lipid bilayer of the bacterial membrane, which leads to physical destabilization and an increase in permeability. inhealthnature.comnih.gov This disruption can cause the leakage of essential cellular contents, impairing the bacteria's ability to survive and function. inhealthnature.com
The interaction of this compound with the cell membrane also increases its fluidity. inhealthnature.commdpi.com Studies on Staphylococcus aureus and Escherichia coli have shown that this compound alters the composition of membrane fatty acids. In E. coli, this compound exposure leads to an increase in unsaturated fatty acids. nih.gov In S. aureus, it results in a higher proportion of anteiso-branched chain fatty acids. nih.gov These changes in fatty acid profiles contribute to increased membrane fluidity, which can negatively affect membrane-associated processes like nutrient transport. inhealthnature.comnih.gov
The efficacy of this mechanism can differ between bacterial types, largely due to variations in their cell wall structure. This compound generally shows stronger activity against Gram-positive bacteria, such as S. aureus, compared to Gram-negative bacteria like E. coli. nih.gov This difference is attributed to the more complex outer membrane of Gram-negative bacteria, which can hinder the uptake of this compound. researchgate.net
Table 1: Effects of this compound on Bacterial Membrane Properties
| Target Bacterium | Observed Effect on Membrane | Reference |
|---|---|---|
| Staphylococcus aureus | Increased membrane fluidity by altering fatty acid composition (increased anteiso-branched fatty acids). | nih.gov |
| Escherichia coli | Increased membrane fluidity by altering fatty acid composition (increased unsaturated fatty acids). | nih.gov |
| General | Disrupts membrane integrity, causing leakage of cellular contents. | inhealthnature.com |
| MRSA | Reduces fluidity in both inner and outer cell membranes. | researchgate.net |
Inhibition of Nucleic Acid Synthesis
The antibacterial activity of flavonoids, including this compound, has been associated with the inhibition of nucleic acid synthesis. mdpi.comingentaconnect.com This mechanism involves interference with enzymes that are crucial for DNA replication and maintenance. inhealthnature.com For instance, this compound can inhibit the activity of bacterial DNA gyrase and topoisomerase, enzymes essential for the process of DNA replication. inhealthnature.com By targeting these enzymes, this compound can prevent bacterial DNA from unwinding and duplicating, thereby halting cell division and growth. inhealthnature.comuobabylon.edu.iq
Antiviral Activity (e.g., Anti-influenza, Anti-HCV)
This compound has demonstrated significant antiviral properties against several viruses, notably the influenza virus and Hepatitis C virus (HCV), through distinct molecular mechanisms.
Anti-influenza Activity: this compound exhibits inhibitory effects against the influenza A virus. nih.gov Research has evaluated its efficacy against strains such as A/PR/8/34 in Madin-Darby canine kidney (MDCK) cells. nih.gov The antiviral activity is structure-dependent; for example, prenylated derivatives of this compound, such as 8-prenylthis compound (B1664708) (8-PN) and 6-prenylthis compound (B1664697) (6-PN), show significantly stronger anti-influenza activity compared to this compound itself. nih.gov This suggests that structural modifications can dramatically enhance its antiviral potential. nih.gov
Anti-HCV Activity: this compound's mechanism against Hepatitis C virus is closely linked to the host's lipid metabolism. science20.commit.edu It effectively blocks the assembly and secretion of infectious HCV particles from infected liver cells (hepatocytes). mit.edunih.govmdpi.com HCV requires host very low-density lipoprotein (VLDL) for its secretion, and this compound disrupts this process. science20.comrsdjournal.org
The key mechanisms include:
Inhibition of ApoB Secretion: this compound dose-dependently decreases the secretion of Apolipoprotein B (ApoB), a primary component of VLDL, which in turn reduces the secretion of HCV RNA. nih.govmdpi.com
PPARα Activation: The antiviral effect is mediated, in part, through the activation of peroxisome proliferator-activated receptor alpha (PPARα). nih.govmdpi.com This activation leads to a reduction in VLDL production without causing an accumulation of lipids in the liver cells. nih.gov
Blocking Viral Assembly: By preventing the association of the virus with VLDL, this compound effectively blocks the assembly of new, infectious viral particles inside the cell, upstream of their release. mit.edunih.gov
Studies have shown that this compound can achieve a maximal inhibition of HCV secretion by approximately 74% at a concentration of 200 µM, with an EC50 (half-maximal effective concentration) of 109 µM. nih.govmdpi.com
Table 2: Antiviral Activity of this compound
| Virus | Mechanism of Action | Key Research Finding (Concentration/Efficacy) | Reference |
|---|---|---|---|
| Influenza A Virus | Inhibits viral growth. | IC50 value of 290 μM against A/PR/8/34 strain. Prenylated derivatives show stronger activity (IC50 of 24-38 μM). | nih.gov |
| Hepatitis C Virus (HCV) | Blocks assembly and secretion of infectious particles by inhibiting the host VLDL pathway; mediated in part by PPARα activation. | EC50 of 109 µM for inhibition of HCV RNA secretion. Maximal inhibition of ~74% at 200 µM. | nih.govmdpi.com |
Antifungal Activity
This compound possesses notable antifungal properties, demonstrating inhibitory activity against various fungal species, including pathogenic yeasts like Candida albicans and Saccharomyces cerevisiae. nih.govmdpi.com The mechanisms underlying its antifungal action are multifaceted and often involve the disruption of essential cellular structures and processes. mdpi.com
Similar to its antibacterial action, a primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane. researchgate.net By increasing membrane permeability, it compromises the cell's integrity and function. researchgate.net Furthermore, flavonoids are known to inhibit fungal cell wall formation by interfering with the synthesis of crucial components like β-glucans and chitin. mdpi.com By targeting these fundamental aspects of fungal cell biology, this compound effectively inhibits fungal growth and proliferation. nih.govmdpi.com
Structure Activity Relationship Sar Studies of Naringenin
Impact of Hydroxyl Groups on Antioxidant Properties
The antioxidant capacity of naringenin is primarily attributed to its hydroxyl substituents (OH), which exhibit high reactivity against reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netwjgnet.com Generally, the antioxidant potential of a molecule increases with the number of hydroxyl radicals it possesses. researchgate.netwjgnet.com this compound, with three hydroxyl groups, can donate its hydrogen atoms to free radicals, and the resulting structure is stabilized by resonance. researchgate.net
A key structural feature contributing to this compound's antioxidant activity is the 5,7-m-dihydroxy arrangement in its A-ring. researchgate.netwjgnet.comresearchgate.netmdpi.com This specific configuration helps stabilize the molecule after it donates electrons to free radicals. researchgate.netwjgnet.comresearchgate.netmdpi.com Additionally, the association between the 5-OH and 4-oxo substituents plays a role in the chelation of compounds like heavy metals. researchgate.netwjgnet.comresearchgate.net The 7-OH, 4′-OH, and 5-OH groups, along with the 4(=O) carbonyl group on the C ring, are specifically identified as responsible for this compound's antioxidant activity. nih.gov
Influence of Steric Effects on Biological Activity
Steric factors significantly influence this compound's biological activities, including its antiviral effects and cellular interactions. Studies on anti-influenza virus activity have revealed that the steric arrangement of this compound is deeply involved in its efficacy. researchgate.netnih.govmdpi.com For instance, the presence of a glycosidic portion, as seen in naringin (B1676962) (the glycoside of this compound), can lead to steric hindrance, which may affect its antioxidant activity and absorption. nih.govcabidigitallibrary.org When the sugar moiety is cleaved by specific enzymes, the aglycone this compound is released, which can increase its absorption from the gut. cabidigitallibrary.org
Role of Substituents (e.g., Prenyl Group) on Activity and Cellular Uptake
The introduction of specific substituents, such as the prenyl group, can dramatically alter this compound's biological activity and cellular uptake. Prenylated this compound derivatives have demonstrated strong anti-influenza virus effects. researchgate.netnih.govnih.gov The position of the prenyl group significantly influences both cellular affinity and the mechanism of cellular uptake. researchgate.netnih.govnih.gov For example, 8-prenylthis compound (B1664708) (8-PN) and 6-prenylthis compound (B1664697) (6-PN) showed significantly stronger anti-influenza activity compared to this compound, with IC50 values of 24 µM and 38 µM, respectively, whereas this compound had an IC50 of 290 µM. nih.gov
The enhanced activity of prenylated flavonoids is often linked to increased lipophilicity, which can favor better interactions with biological membranes and target proteins. nih.gov Intracellular distribution also varies depending on the position of the prenyl group. researchgate.netnih.govnih.gov
Table 1: Anti-influenza Virus Activity of this compound and its Prenylated Derivatives
| Compound | IC50 (µM) |
| This compound | 290 |
| This compound-4′,7′-diacetate | Markedly lost activity |
| 8-Prenylthis compound (8-PN) | 24 |
| 6-Prenylthis compound (6-PN) | 38 |
Data adapted from nih.gov
Comparative SAR with Other Flavonoids (e.g., Quercetin)
Comparing this compound's SAR with other flavonoids, such as quercetin (B1663063), highlights critical structural differences that dictate their distinct biological profiles. Quercetin generally exhibits superior antioxidant properties compared to this compound, largely attributed to the presence of a greater number of hydroxyl groups. rsc.orgrsc.orgresearchgate.net
A significant structural difference lies in the C-ring: quercetin possesses a C2=C3 double bond, which is absent in this compound. nih.govrsc.orgrsc.org This double bond in quercetin's A-ring is crucial for maintaining its structural planarity, which in turn influences its binding mode and primary interaction forces. rsc.orgrsc.org For instance, spectroscopy experiments indicate that quercetin intercalates into the double helix of deoxyribonucleic acid (DNA), while this compound exhibits a groove binding mode. rsc.orgrsc.orgresearchgate.net
Table 2: Comparative Structural Features and DNA Binding Modes of this compound and Quercetin
| Feature | This compound | Quercetin |
| C2=C3 Double Bond (C-ring) | Absent | Present |
| Structural Planarity | Difficult to maintain planar structure rsc.org | Important for structural planarity rsc.orgrsc.org |
| Hydroxyl Groups | 3 researchgate.netwjgnet.com | More than this compound rsc.orgrsc.org |
| DNA Binding Mode | Groove binding rsc.orgrsc.orgresearchgate.net | Intercalation into double helix rsc.orgrsc.orgresearchgate.net |
| Antioxidant Activity | Less effective than quercetin in some assays nih.gov | Generally better than this compound rsc.orgrsc.orgresearchgate.netnih.gov |
Molecular Docking and Binding Modes
Molecular docking studies provide insights into how this compound interacts with target proteins at a molecular level, revealing specific binding modes and interaction forces. This compound has been shown to bind to various therapeutic protein markers. For example, it interacted with ZAP-70, forming two hydrogen bonds with amino acid residues LYS-369 and ASP-479, resulting in a glide score of -8.54. phcog.com Similarly, its interaction with JAK-2 generated a glide score of -9.2 through three hydrogen bonds with GLU-898 and LEU-932. phcog.com These affinities were comparable to or slightly less than standard drugs in some cases. phcog.com
In other studies, this compound demonstrated a robust binding affinity of -7.8 kcal/mol to Microtubule Affinity-Regulating Kinase 4 (MARK4), forming hydrogen bonds with the GLU100 residue of the kinase domain and engaging in several hydrophobic interactions. als-journal.com Molecular docking has also explored this compound's interactions with key targets like Vascular Endothelial Growth Factor A (VEGFA), Src, and Kinase Insert Domain Receptor (KDR), detailing hydrogen bonds, π-sulfur interactions, and π-alkyl interactions with specific amino acid residues. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate chemical structure with biological activity, enabling the prediction of activity for new compounds. QSAR models have been developed for this compound to predict its activity against specific biological targets. For instance, a 2D-QSAR study predicted an inhibitory activity (pIC50) of 7.39 for this compound against the KRAS protein. phcogres.com These studies utilize molecular parameters derived from electronic structure calculations to understand the relationship between this compound's structure and its biological effects. redalyc.org QSAR is a valuable tool in drug discovery for identifying structural motifs related to activity and defining pharmacophores. redalyc.orgmdpi.comjapsonline.com
Research Methodologies and Models in Naringenin Studies
In Vitro Models
In vitro models are crucial for understanding the direct effects of naringenin on biological systems, offering insights into its cellular targets and signaling pathways without the complexities of a whole organism.
Cell culture studies are foundational in this compound research, utilizing various cell lines to investigate its impact on proliferation, viability, and specific cellular processes.
Cancer Cell Lines: this compound has been extensively studied in numerous cancer cell lines, demonstrating antiproliferative and pro-apoptotic effects.
HT-29 (Human Colon Adenocarcinoma Cells): this compound has been shown to significantly inhibit the proliferation of HT-29 colon cancer cells at concentrations exceeding 0.71 mM. Studies have also reported that this compound treatment decreases cell viability and induces the upregulation of Activating Transcription Factor 3 (ATF3) in HT-29 cells. Furthermore, this compound-loaded nanostructured lipid carriers have been found to enhance oxaliplatin-dependent apoptosis in this cell line. nih.govbiomolther.orgresearchgate.net
SGC7901 (Human Gastric Carcinoma Cells): this compound exhibits anticancer activity against SGC7901 cells. Research indicates that this compound can inhibit proliferation in SGC7901 cells by inducing mitochondria-dependent apoptosis, often involving the release of cytochrome C. jmb.or.krnih.gov
MDA-MB-231 (Human Triple-Negative Breast Cancer Cells): this compound reduces the viability of MDA-MB-231 breast cancer cells, increasing the activity of caspases-3 and -9, thereby promoting apoptosis. It has been observed to suppress cell proliferation, induce G1 cell cycle arrest, and enhance apoptosis, accompanied by increased p21 expression and reduced survivin levels. This compound also decreases the secretion of vascular endothelial growth factor (VEGF) and inhibits the migration and invasion of MDA-MB-231 cells. jmb.or.krfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net
MCF-7 (Human Breast Adenocarcinoma Cells): this compound inhibits proliferation and induces apoptosis in MCF-7 breast cancer cells. It reduces cell viability and promotes apoptosis and cell cycle arrest. This compound has been shown to impair mitochondrial function through reactive oxygen species (ROS) generation, leading to apoptosis in tamoxifen-resistant MCF-7 cells. Additionally, it can influence estrogen receptor alpha (ERα) localization to the cytoplasm and block PI3K and MAPK pathways in these cells. frontiersin.orgmdpi.combmrat.orgmdpi.comnih.govplos.org
A587 (Human Lung Cancer Cells): In A587 lung cancer cells, this compound has demonstrated inhibition of cell migration, a phenomenon attributed to its capacity to inhibit the activity of matrix metalloproteinases (MMP-2, MMP-9) and Akt. jmb.or.kr
A431 (Human Epidermoid Carcinoma Cells): this compound significantly reduces the viability of A431 cells, leading to increased nuclear condensation and DNA fragmentation. It also induces G0/G1 phase arrest and activates caspase-3 in these human epidermoid carcinoma cells. nih.gov
HepG2 (Human Hepatocellular Carcinoma Cells): this compound inhibits the proliferation of HepG2 cells and induces apoptosis, often associated with cell cycle arrest in the G0/G1 and G2/M phases. Its pro-apoptotic effects involve the mitochondrial-mediated pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome C release, and caspase-3 activation. This compound also suppresses the invasiveness of HepG2 cells by inhibiting MMP-9 transcription through the suppression of AP-1 and NF-κB activity. researchgate.netplos.orgresearchgate.netnih.gov
Huh-7 (Human Hepatocellular Carcinoma Cells): this compound has been found to suppress the invasiveness of Huh-7 cells by inhibiting MMP-9 transcription, mediated by the suppression of AP-1 and NF-κB activity and the inhibition of ERK and JNK signaling pathways. It also increases the mRNA abundance of PGC1α and inhibits LXRα activity in Huh7 cells. jmb.or.krresearchgate.netnih.govmdpi.com
HA22T (Human Hepatocellular Carcinoma Cells): Similar to Huh-7, this compound suppresses the invasiveness of HA22T cells through the inhibition of MMP-9 transcription via AP-1 and NF-κB pathways. jmb.or.krresearchgate.netnih.govmdpi.com
BNLCL2 (Murine Embryonic Liver Cells): this compound has been shown to suppress the invasiveness of BNLCL2 cells by inhibiting MMP-9 transcription, affecting AP-1 and NF-κB activities, and modulating ERK and JNK signaling pathways. jmb.or.krnih.govmdpi.complos.orgunime.it
B16F10 (Murine Melanoma Cells): this compound induces apoptosis in B16F10 melanoma cell lines in a dose-dependent manner. It also exhibits antiproliferative effects by arresting the cell cycle and initiating apoptosis in these cells. researchgate.netareeo.ac.ir
SK-MEL-28 (Human Melanoma Cells): this compound induces apoptosis in SK-MEL-28 melanoma cell lines in a dose-dependent manner and demonstrates antiproliferative effects by arresting the cell cycle and initiating apoptosis. areeo.ac.irkcl.ac.uk
ECV304 (Human Endothelial Cells): this compound has been studied for its permeability across in vitro blood-brain barrier (BBB) models, such as ECV304 monolayers co-cultured with C6 glioma cells. High apparent permeability of this compound across this in vitro BBB model has been reported, consistent with its lipophilicity. Its accumulation in ECV304 cells can be increased by P-glycoprotein inhibitors. jmb.or.krnih.govdrugbank.commdpi.com
Caco-2 (Human Colorectal Adenocarcinoma Cells): Caco-2 cells are widely utilized as an in vitro model for intestinal drug permeability and absorption studies. This compound's cell permeability is frequently assessed using this model. researchgate.netmdpi.com
PC12 (Rat Pheochromocytoma Cells): this compound has been found to attenuate apoptosis and neurotoxicity in Aβ-stimulated Alzheimer's disease (AD) models using PC12 cells. This effect is linked to the inhibition of caspase-3, activation of PI3K/Akt, and modulation of GSK-3β signaling pathways. This compound can also decrease Aβ-mediated cellular toxicity in PC12 cells. jmb.or.krresearchgate.netjst.go.jpspandidos-publications.com
Enzyme assays are employed to investigate this compound's ability to modulate the activity of various enzymes involved in disease pathways or cellular metabolism.
Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Beta-secretase 1 (BACE1): In studies related to Alzheimer's disease, this compound has been shown to dose-dependently decrease AChE activity in both in vivo and in vitro models. It also lowers the activities of AChE, BChE, and BACE1 in in vitro assays. jmb.or.kr
Lactate Dehydrogenase (LDH) and Superoxide (B77818) Dismutase (SOD): this compound significantly decreases SOD activity while increasing LDH activity and malondialdehyde (MDA) levels in MCF-7 and SKBR3 breast cancer cells, indicating its role in modulating antioxidant enzyme defenses and inducing oxidative stress. bmrat.org
Matrix Metalloproteinases (MMP-2, MMP-9) and Akt: In A587 lung cancer cells, this compound inhibits the activity of MMP-2, MMP-9, and Akt, which are crucial for cancer cell migration and invasion. jmb.or.kr
Protein Phosphatase 2A (PP2A): While often studied in combination with other compounds, this compound has been implicated in affecting PP2A activity in certain cancer cell lines, contributing to its pro-apoptotic effects. mdpi.com
Molecular biology techniques are essential for dissecting the intricate molecular mechanisms underlying this compound's effects, including gene expression and protein regulation.
Western Blot: This technique is widely used to analyze protein expression levels and post-translational modifications. In this compound studies, Western blot has been employed to:
Determine the activation of caspases and the expression of cell cycle, cytosolic, mitochondrial, and autophagy-related proteins (e.g., GRP78, GRP94, calpain I, calpain II, microtubule-associated protein-light chain 3-II) in this compound-treated osteosarcoma cells. mdpi.com
Detect the levels of key regulatory proteins such as p21, cyclin B1, cyclin-dependent kinase 1 (CDK1), and p53, providing insights into cell cycle arrest and apoptosis pathways. mdpi.com
Evaluate the expression of Activating Transcription Factor 3 (ATF3) and the cleavage of Poly ADP ribose polymerase (PARP), indicating apoptosis, in colon cancer cells. biomolther.org
Confirm the protein levels of differentially expressed genes identified by mRNA sequencing in hepatocellular carcinoma (HCC) cells. mdpi.com
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): qRT-PCR is used to quantify gene expression at the mRNA level, providing insights into transcriptional changes induced by this compound. It has been utilized to:
Measure the mRNA levels of pro-inflammatory genes (e.g., Monocyte Chemoattractant Protein-1 (MCP1), Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6)) and antioxidant factors (e.g., Glutamate-cysteine ligase catalytic subunit (GCLC), Glutamate-cysteine ligase modifier subunit (GCLM)) in models of liver injury treated with this compound. nih.gov
Evaluate the gene expression levels of enzymes involved in naringin (B1676962) biosynthesis pathways, such as chalcone-flavanone isomerase and this compound glycoside biosynthesis. areeo.ac.ir
Confirm changes in gene expression, including cyclooxygenase-2 (COX2), inducible nitric oxide synthase (iNOS), Interleukin-1 beta (IL-1β), IL-6, IL-8, and NF-κB regulated genes in human dermal fibroblasts, demonstrating this compound's anti-inflammatory effects. lsu.edu
Measure the expression of genes associated with thermogenesis and fat oxidation (e.g., uncoupling protein 1, adipose triglyceride lipase) and insulin (B600854) sensitivity factors (e.g., glucose transporter type 4, adiponectin, carbohydrate-responsive element-binding protein) in human white adipocyte cultures and adipose tissue. researchgate.net
Validate genes upregulated by this compound, sometimes in combination with other compounds like beta carotene, following RNA sequencing analysis. researchgate.net
Evaluate the expression of apoptosis-related markers (e.g., Bax, caspase-3, caspase-7, caspase-9, Bcl-2) and other genes like Transforming Growth Factor-beta (TGF-β), Suppressor of Mothers Against Decapentaplegic 2 (SMAD2), TNFα, and NFκB in oral cancer cells. nih.govjst.go.jp
Flow cytometry is a powerful technique for analyzing cell populations based on their physical and chemical characteristics, particularly useful for assessing cell cycle progression and apoptotic events.
Cell Cycle Analysis: Flow cytometry with propidium (B1200493) iodide (PI) staining is commonly used to determine cellular DNA content and distribution across different phases of the cell cycle (G0/G1, S, G2/M). This compound has been shown to induce cell cycle arrest in various cancer cell lines, with the sub-G1 peak indicating the proportion of apoptotic cells. mdpi.comnih.govplos.orgresearchgate.net
Apoptosis Detection: Annexin V/propidium iodide (PI) double staining is a standard method to identify early and late apoptotic cells. Flow cytometry has confirmed that this compound significantly increases the proportion of apoptotic cells in various cancer cell lines, including HepG2, HOS, U2OS, A431, B16F10, SK-MEL-28, Caco-2, and HL-60. mdpi.complos.orgresearchgate.netareeo.ac.ir
Reactive Oxygen Species (ROS) Generation, Mitochondrial Membrane Potential, and Intracellular Calcium Levels: Specific fluorescent probes (e.g., 2′,7′-dichlorodihydrofluorescein diacetate, JC-1, Fluo-4 AM ester) are used in conjunction with flow cytometry to examine changes in intracellular ROS levels, mitochondrial membrane potential, and calcium ion concentrations, which are often implicated in this compound-induced apoptosis. mdpi.com
These methods provide insights into the interactions of this compound with biomolecules and its redox properties.
Fluorescence Spectroscopy: Fluorescence spectroscopy, including three-dimensional fluorescence, is used to investigate the interaction between this compound and proteins, such as human serum albumin (HSA). Studies have shown that this compound can quench the fluorescence of HSA and induce slight unfolding of its polypeptides, suggesting complex formation. nih.gov
Electrochemical Methods: Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy are employed to study the redox behavior of this compound and its interactions with various substrates, including DNA and proteins.
These methods are used for the quantitative analysis of this compound, investigating its electrochemical behavior and determination in biological samples like human plasma and in food matrices. unime.itdrugbank.com
Electrochemical studies, alongside spectroscopy, have indicated that this compound primarily exhibits a groove binding mode with DNA, rather than intercalation. spandidos-publications.com
Electrochemical measurements have also confirmed the formation of a compound during the interaction between this compound and HSA, consistent with fluorescence quenching observations. nih.gov
Cell permeability assays are critical for evaluating the absorption and bioavailability of this compound.
Caco-2 Model: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying intestinal drug permeability and absorption. This compound's permeability and absorption characteristics across the intestinal barrier are frequently assessed using this model. researchgate.netmdpi.com
Blood-Brain Barrier (BBB) Models (e.g., ECV304/C6 coculture): In vitro BBB models, such as the ECV304/C6 glioma cell coculture system, are utilized to assess the ability of this compound to cross the blood-brain barrier. Studies have reported measurable apparent permeability (Papp) for this compound across these models, indicating its potential to reach the central nervous system. jmb.or.krnih.govdrugbank.commdpi.com
Table 1: Research Findings of this compound in Select In Vitro Models
| Cell Line/Model | Key Research Findings | Methodologies Employed |
| HT-29 | Inhibited proliferation, decreased cell viability, induced ATF3 upregulation, enhanced oxaliplatin-dependent apoptosis. nih.govbiomolther.orgresearchgate.net | MTT assay, Western blot, Nanostructured lipid carriers. |
| SGC7901 | Anticancer activity, inhibited proliferation, induced mitochondria-dependent apoptosis via cytochrome C release. jmb.or.krnih.gov | Cell proliferation assays, Apoptosis assays. |
| MDA-MB-231 | Reduced cell viability, increased caspase-3/-9 activity, promoted apoptosis, suppressed proliferation, induced G1 arrest, reduced VEGF secretion, inhibited migration and invasion. jmb.or.krfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net | Cell viability assays, Caspase activity assays, Flow cytometry (Annexin V/PI), Western blot, Migration/Invasion assays. |
| MCF-7 | Inhibited proliferation, induced apoptosis, reduced cell viability, impaired mitochondrial function via ROS, blocked PI3K/MAPK pathways, decreased metabolic activity. frontiersin.orgmdpi.combmrat.orgmdpi.comnih.govplos.org | Cell proliferation assays, Apoptosis assays, Flow cytometry, ROS measurement, Western blot, Mitochondrial function assays. |
| A587 | Inhibited cell migration via MMP-2, MMP-9, and Akt activity inhibition. jmb.or.kr | Cell migration assays, Enzyme activity assays. |
| A431 | Reduced cell viability, increased nuclear condensation, DNA fragmentation, G0/G1 arrest, caspase-3 activation. nih.gov | MTT assay, DNA fragmentation assays, Nuclear staining, Flow cytometry, Caspase activity assays. |
| HepG2 | Inhibited proliferation, induced apoptosis (G0/G1, G2/M arrest), mitochondrial-mediated apoptosis, suppressed invasiveness via MMP-9, AP-1, NF-κB inhibition. researchgate.netplos.orgresearchgate.netnih.gov | Cell proliferation assays, Flow cytometry, Western blot, Invasion assays. |
| Huh-7 | Suppressed invasiveness via MMP-9, AP-1, NF-κB, ERK, JNK pathway inhibition; increased PGC1α mRNA, inhibited LXRα activity. jmb.or.krresearchgate.netnih.govmdpi.com | Invasion assays, qRT-PCR, Reporter gene assays. |
| HA22T | Suppressed invasiveness via MMP-9, AP-1, NF-κB, ERK, JNK pathway inhibition. jmb.or.krresearchgate.netnih.govmdpi.com | Invasion assays. |
| BNLCL2 | Suppressed invasiveness via MMP-9, AP-1, NF-κB, ERK, JNK pathway inhibition. jmb.or.krnih.govmdpi.complos.orgunime.it | Invasion assays. |
| B16F10 | Induced dose-dependent apoptosis, antiproliferative effects, cell cycle arrest. researchgate.netareeo.ac.ir | Flow cytometry (Annexin V/PI), Cell proliferation assays. |
| SK-MEL-28 | Induced dose-dependent apoptosis, antiproliferative effects, cell cycle arrest. areeo.ac.irkcl.ac.uk | Flow cytometry (Annexin V/PI), Cell proliferation assays. |
| ECV304 | High apparent permeability across in vitro BBB models, accumulation increased by P-gp inhibitors. jmb.or.krnih.govdrugbank.commdpi.com | Permeability assays (e.g., ECV304/C6 coculture), Accumulation studies. |
| Caco-2 | Used as a model for intestinal drug permeability and absorption studies. researchgate.netmdpi.com | Cell permeability assays. |
| PC12 | Attenuated apoptosis and neurotoxicity in Aβ-stimulated AD, inhibited caspase-3, activated PI3K/Akt, modulated GSK-3β pathways, decreased Aβ-mediated cellular toxicity. jmb.or.krresearchgate.netjst.go.jpspandidos-publications.com | Apoptosis assays, Cell viability assays, Western blot. |
| Human Serum Albumin (HSA) | Interaction investigated, fluorescence quenching, slight unfolding of HSA polypeptides, compound formation. nih.gov | Fluorescence spectroscopy, Electrochemical methods. |
| DNA | Groove binding mode. spandidos-publications.com | Spectroscopy, Electrochemical methods. |
| Human Dermal Fibroblasts | Inhibited transcriptional expression of NF-κB-regulated inflammatory cytokines (IL-1β, IL-6, IL-8), reduced iNOS expression. lsu.edu | qRT-PCR, ELISA, NF-κB luciferase assay. |
| Human White Adipose Tissue | Increased expression of thermogenic and fat oxidation genes (UCP1, ATGL) and insulin sensitivity factors (GLUT4, adiponectin, ChREBP). researchgate.net | qRT-PCR, Immunoblotting, Oxygen consumption rate measurement. |
In Vitro Fermentation Models for Microbial Metabolism
In vitro fermentation models are crucial for understanding how this compound interacts with the gut microbiota and how it is metabolized by these microorganisms. These models simulate the conditions of the gastrointestinal tract, allowing researchers to observe the transformation of this compound by intestinal microflora. For instance, studies have shown that Naringin, a glycoside of this compound, is enzymatically hydrolyzed to this compound by intestinal microflora, highlighting the role of gut microbes in its bioavailability researchgate.netfrontiersin.org. This type of modeling helps in identifying the active metabolites of this compound that are responsible for its beneficial effects, as conjugated forms like sulfates and glucuronides are often predominant in the bloodstream after oral administration researchgate.netjfda-online.com.
In Vivo Animal Models
Animal models, particularly rodents, are extensively used to investigate the in vivo effects of this compound, providing insights into its pharmacokinetics, pharmacodynamics, and therapeutic potential in complex biological systems.
Rodent Models (e.g., Rats, Mice) for Disease Studies
Rats and mice are the most common rodent models employed in this compound research due to their physiological similarities to humans, ease of handling, and well-established disease induction protocols. These models are instrumental in studying this compound's effects on various diseases, including metabolic disorders, neurological conditions, and liver pathologies.
Table 1: Examples of Rodent Models in this compound Research
| Animal Model | Disease/Condition Studied | Key Findings (this compound/Naringin) | Citation |
| Wistar rats | STZ-induced diabetes | Reduced blood glucose, total cholesterol, triglyceride levels; increased HDL. Improved kidney tissue histology, reduced apoptotic activity, decreased renal IL-1 expression. | mdpi.comtandfonline.com |
| C57BL/6J mice | High-fat diet obesity | Suppressed weight gain, lowered hyperglycemia, decreased intra-abdominal adiposity. Attenuated metabolic dysregulation and muscle loss. Reduced liver lipid accumulation and lipogenesis. | nih.govfrontiersin.orgnih.govresearchgate.net |
| Sprague-Dawley rats | NDEA-induced HCC | Modulated xenobiotic metabolism enzymes, attenuated lipid peroxidation, reduced liver marker enzyme levels. Decreased PCNA and Bcl-2 expression, increased Bax and caspase-3. | jmb.or.krnih.govresearchgate.net |
| Rats (various strains) | Cerebral Ischemia/Reperfusion (MCAO) | Alleviated neurological impairment, decreased infarct size, attenuated brain water content. Reduced oxidative stress and inflammation in the hippocampus. | mdpi.comnih.goviomcworld.orgnih.gov |
| Male Albino Rats | Diazinon-induced cerebellar damage | Improved cerebellar histology, modulated oxidative stress markers (decreased MDA, increased GSH, GPx). Reduced apoptotic markers (p53, Bax, caspase-9, caspase-8, caspase-3), increased Bcl-2. | researchgate.netbvsalud.orgresearchgate.net |
| Wistar rats | Lead intoxication | Reversed serum hepatic marker enzymes, reduced lipid peroxidation, restored antioxidant defense in the liver. Preserved normal liver histological architecture. | researchgate.net |
| Mice | Nanoparticulate-aluminium induced neuronal degeneration | Mitigated neuronal degeneration in brain cortex and hippocampus, improved spatial working memory. | nih.gov |
Specific Disease Induction Models
To mimic human diseases, researchers employ specific induction models in rodents:
STZ-induced diabetes: Streptozotocin (STZ) is commonly used to induce diabetes in rodents by destroying pancreatic beta cells. This compound treatment in STZ-induced diabetic Wistar rats has been shown to reduce blood glucose, total cholesterol, and triglyceride levels, while increasing high-density lipoprotein (HDL) levels mdpi.com. It also improved kidney tissue histology by reducing apoptotic activity and decreasing renal interleukin-1 (IL-1) expression mdpi.com. In STZ-induced diabetic mice, this compound reduced cardiac fibrosis and cardiomyocyte apoptosis, alongside a reduction in blood glucose nih.gov.
High-fat diet (HFD) obesity: High-fat diets are used to induce obesity and metabolic syndrome in mice. This compound supplementation in high-fat diet-fed mice has been observed to suppress weight gain, lower hyperglycemia, and decrease intra-abdominal adiposity nih.gov. Studies also indicate that this compound can attenuate liver lipid accumulation and lipogenesis, and alter gut bacteria compositions in non-alcoholic fatty liver disease (NAFLD) models induced by HFD frontiersin.org.
NDEA-induced HCC: N-nitrosodiethylamine (NDEA) is used to induce hepatocellular carcinoma (HCC) in rat models. This compound pre- and post-treatment in NDEA-induced HCC rats modulated xenobiotic metabolism enzymes, attenuated lipid peroxidation, and reduced liver marker enzyme levels jmb.or.krresearchgate.net. It also demonstrated antiproliferative and apoptotic effects by decreasing the expression of proliferating cell nuclear antigen (PCNA) and Bcl-2, and increasing Bax and caspase-3 expression nih.gov.
MCAO (Middle Cerebral Artery Occlusion): This model is widely used to simulate ischemic stroke. Pre-treatment with this compound significantly alleviated neurological impairment, decreased infarct size, and attenuated brain water content in a rat model of permanent middle cerebral artery occlusion (pMCAO)-induced cerebral ischemia mdpi.com. This compound also reduced oxidative stress and inflammation in the hippocampus of MCAO-induced cerebral ischemia/reperfusion (CI/R) rats nih.gov.
Diazinon-induced cerebellar damage: Diazinon, an organophosphorus compound, is used to induce cerebellar damage. This compound has demonstrated neuroprotective effects in male albino rats exposed to diazinon, improving cerebellar histology and modulating oxidative stress markers such as malondialdehyde (MDA), glutathione (B108866) (GSH), and glutathione peroxidase (GPx) researchgate.netbvsalud.org. It also reduced apoptotic markers and increased anti-apoptotic markers like Bcl-2 researchgate.netbvsalud.org.
Pharmacokinetic and Pharmacodynamic Studies in Animals
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animals are essential for understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME), and what effects it has on the body.
Pharmacokinetics: Studies in rats, rabbits, and dogs have investigated the pharmacokinetics of this compound and its glycoside, Naringin researchgate.netfrontiersin.orgjfda-online.comresearchgate.netasiapharmaceutics.info. After oral administration, Naringin is hydrolyzed to this compound, which is then extensively metabolized, primarily into glucuronide and sulfate (B86663) conjugates researchgate.netfrontiersin.orgjfda-online.com. For example, in rats, this compound sulfates and glucuronides are the predominant forms detected in the circulatory system, with very low levels of unconjugated this compound jfda-online.com. The systemic exposure of this compound sulfates can be significantly higher than glucuronides, and their elimination half-life can be longer jfda-online.com. Tissue distribution studies in rabbits and rats have shown that this compound nanosuspensions can significantly improve oral bioavailability and are predominantly present in the liver asiapharmaceutics.info.
Pharmacodynamics: PD studies often correlate this compound's presence and metabolism with observed biological effects. For instance, the beneficial effects of this compound in high-fat diet models are linked to its ability to suppress weight gain and improve metabolic parameters nih.gov. Its neuroprotective actions in models of cerebral ischemia are associated with reductions in infarct size and brain edema mdpi.com.
Histopathological Examinations
Histopathological examinations involve the microscopic study of tissues to observe structural changes induced by disease and the ameliorating effects of this compound. This method provides direct visual evidence of this compound's protective or restorative actions at the cellular and tissue levels.
In STZ-induced diabetic rats, this compound treatment improved kidney tissue histology by reducing apoptotic activity mdpi.com.
In rats with rhabdomyolysis-induced acute kidney injury, this compound improved the histopathological integrity of renal tissues, preventing oxidative stress and inflammatory responses ekb.eg.
Histological examination of the cerebellum in diazinon-exposed rats revealed altered Purkinje cell structures, which were significantly improved by this compound co-treatment researchgate.netbvsalud.org.
In NDEA-induced HCC rat models, this compound preserved the normal histological architecture of the liver, indicating its protective role against liver damage researchgate.net.
Studies on this compound's safety profile have also utilized histopathological examinations of rat intestinal epithelium, finding no consistent treatment-related lesions even at high concentrations tandfonline.com.
Behavioral Assays for Neuroprotection (e.g., Morris Water Maze, Novel Object Recognition)
Behavioral assays are critical for evaluating the neuroprotective effects of this compound, particularly its impact on cognitive function, learning, and memory in animal models of neurological disorders.
Morris Water Maze (MWM): The MWM is a classic test for spatial learning and memory in rodents. This compound has been shown to improve cognitive function in various neurodegenerative models. For example, in aluminum chloride (AlCl3)-induced Alzheimer's disease (AD) rat models, Naringin (a glycoside of this compound) significantly improved memory performance, as indicated by a decrease in the time to reach the platform in the MWM nih.govscispace.com. Similarly, this compound improved spatial working memory in nanoparticulate-aluminium induced neuronal degeneration in mice, assessed by MWM nih.gov.
Novel Object Recognition (NOR): The NOR test assesses recognition memory based on a rodent's natural tendency to spend more time exploring a novel object than a familiar one. Naringin improved cognitive function in malathion-exposed rats, demonstrating enhanced performance in the NOR test healthinformaticsjournal.com. Naringin also alleviated episodic memory deficits in time-delay-induced long-term and scopolamine-induced short-term episodic memory deficit models in Wistar rats, with treated animals spending significantly more time exploring the novel object phcog.com. In alloxan-treated mice with insulin resistance and cognitive dysfunction, this compound treatment led to more time spent near the novel object, indicating improved memory researchgate.net.
Table 2: Behavioral Assays in this compound Neuroprotection Studies
| Behavioral Assay | Animal Model | Disease/Condition | Key Findings (this compound/Naringin) | Citation |
| Morris Water Maze | Rats | AlCl3-induced AD | Significant improvement in memory performance (decreased escape latency). | nih.govscispace.com |
| Morris Water Maze | Mice | Nanoparticulate-aluminium induced neuronal degeneration | Improved spatial working memory. | nih.gov |
| Morris Water Maze | Rats | CCL2-induced cognition impairment | Reduced escape latency, increased crossing times. | nih.gov |
| Morris Water Maze | Rats | MCAO-induced CI/R injury | Increased spontaneous alternation on Y-maze, up-regulated discrimination index on NOR test. | nih.gov |
| Novel Object Recognition | Rats | Malathion-exposed (neurotoxicity) | Improved cognitive function. | healthinformaticsjournal.com |
| Novel Object Recognition | Wistar rats | Time-delay & Scopolamine-induced episodic memory deficits | Increased recognition and discriminative indices. | phcog.com |
| Novel Object Recognition | Mice | Alloxan-induced insulin resistance & cognitive dysfunction | Spent more time near novel object (improved memory). | researchgate.net |
| Novel Object Recognition | Mice | Hydrocortisone-induced memory impairment | Improved memory and cognition. | spandidos-publications.com |
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The Chick Chorioallantoic Membrane (CAM) assay is a widely utilized and cost-effective in vivo model for studying angiogenesis and anti-angiogenesis. thermofisher.comresearchgate.net This assay involves implanting a compound of interest onto the CAM of a developing chick embryo through a cut in the eggshell. thermofisher.com Following an incubation period, typically ranging from 1 to 3 days, angiogenesis can be quantified through image analysis or colorimetric detection methods. thermofisher.com
Studies have demonstrated this compound's anti-angiogenic effects using the CAM assay. This compound has been shown to inhibit physiological angiogenesis in vivo, leading to a reduction in CAM neovascularization. nih.govresearchgate.netmdpi.com For instance, research investigating nanoformulated this compound (NF-n) on a CAM model revealed a significant decrease in blood vessel formation. pnrjournal.compnrjournal.com Quantitative analysis of the CAM treated with NF-n showed significant inhibition of total vessel density, total vessel network, number of nets, and branch points compared to native this compound. pnrjournal.com Furthermore, NF-n treatment significantly decreased the mRNA expression levels of Vascular Endothelial Growth Factor-A (VEGF-A), indicating its ability to block angiogenesis. pnrjournal.compnrjournal.com These findings suggest that this compound can inhibit angiogenesis by preventing the activation of endothelial cells and downregulating angiogenic factors. pnrjournal.com
Omics Research
Omics research, encompassing proteomics, transcriptomics, and metabolomics, provides a comprehensive view of the molecular changes induced by this compound in biological systems. These high-throughput approaches enable the identification of global alterations in proteins, gene expression, and metabolic profiles, offering deeper insights into this compound's mechanisms.
Proteomics and Transcriptomics in Response to this compound
Transcriptomics involves the study of gene expression patterns, providing insights into how this compound influences the activation or suppression of specific genes. This compound has been shown to modulate gene expression in various contexts. For example, in HepaRG cells (human liver cells), this compound exposure led to significant changes in the global gene expression profile, with 1037 differentially expressed genes (DEGs) identified (381 upregulated and 656 downregulated). mdpi.com These DEGs were enriched in pathways related to various physiological functions, suggesting a broad regulatory impact on liver genes. mdpi.com
In the context of vascular smooth muscle cells (VSMCs) induced by high glucose, transcriptomic analysis revealed that this compound regulated 303 upregulated and 408 downregulated genes. frontiersin.org The differentially expressed genes were particularly associated with biological processes such as positive regulation of cell migration, extracellular matrix organization, and angiogenesis. frontiersin.org The PI3K/Akt signaling pathway was identified as a key mechanism involved in this compound's protective effect on VSMCs, with this compound downregulating the high level of CREB5, a protein associated with this pathway. frontiersin.org
This compound also influences gene expression in bacteria. In Herbaspirillum seropedicae, this compound modifies the pattern of gene expression, with four genes involved in the synthesis of the outer membrane of the cell wall showing altered expression. asm.org This suggests a role for this compound in the interaction between the bacterium and its host plants. asm.org Additionally, this compound has been shown to induce pathogen resistance in Arabidopsis by increasing the expression of pathogenesis-related (PR) genes (PR1 and PR2) and salicylic (B10762653) acid (SA) biosynthesis-related genes (EDS1 and ICS1). frontiersin.org
Recent studies have also highlighted that this compound can influence gene expression by modulating epigenetic pathways, including microRNA (miRNA) regulation. nih.gov This mechanism is crucial to its therapeutic potential across various diseases. nih.gov
Proteomics , the large-scale study of proteins, complements transcriptomics by revealing changes at the protein level, which are the ultimate effectors of cellular functions. While direct comprehensive proteomics studies solely focused on this compound were not extensively detailed in the provided snippets, transcriptomic findings often imply downstream proteomic changes. For instance, the downregulation of VEGF-A mRNA by nanoformulated this compound in the CAM assay suggests a corresponding reduction in VEGF-A protein, which is critical for angiogenesis. pnrjournal.compnrjournal.com Similarly, the reduction in CREB5 protein levels observed in VSMCs treated with this compound, consistent with transcriptomic analysis, indicates a direct impact on protein expression. frontiersin.org
Metabolomics in this compound-Treated Systems
Metabolomics involves the comprehensive analysis of metabolites within a biological system, offering a snapshot of its metabolic state and how it responds to interventions like this compound. This compound undergoes extensive metabolism, both in the body and by gut microbiota, yielding various metabolites that contribute to its biological effects. cambridge.orgmdpi.com
In studies assessing this compound's protective effects against carbon tetrachloride (CCl4)-induced hepatic and renal injuries in rats, untargeted GC-MS-based metabolomics revealed significant changes in serum metabolic profiling. mdpi.comnih.gov this compound treatment ameliorated CCl4-induced changes, leading to increases in fatty acids such as palmitic acid, stearic acid, myristic acid, and lauric acids, and decreases in alanine, tryptophan, lactic acid, glucosamine, and glucose. mdpi.comnih.gov These findings suggest that this compound's hepato- and renoprotective effects may be linked to its ability to regulate fatty acids, amino acids, and energy metabolism. mdpi.comnih.gov
This compound itself is synthesized in plants and bacteria through specific metabolic pathways. In plants, it is synthesized via phenylalanine, and in bacteria, by tyrosine biosynthesis pathways, both sharing p-coumaric acid as an intermediate. researchgate.netasm.org This intermediate combines with malonyl-CoA to form this compound chalcone (B49325), which then isomerizes to this compound. researchgate.netasm.orgbiorxiv.org
Furthermore, the metabolism of this compound and its glycoside form, naringin, by gut microbiota is crucial for their bioavailability and bioactivity. cambridge.orgmdpi.com Naringin can be converted to this compound by microbial enzymes in the gastrointestinal tract. mdpi.com Studies have identified numerous microbial metabolites of naringin, including flavonoid compounds and ring-fission products, with some fermentation-associated microbial metabolites exhibiting higher antioxidant activity than the original naringin. mdpi.com
In studies on atherosclerosis, metabolomics combined with network pharmacology identified 27 potential biomarkers in serum, involving pathways such as vitamin B6 metabolism, arginine metabolism, and retinol (B82714) metabolism, suggesting naringin's interference with atherosclerosis through these metabolic routes. oup.com
Gut Microbiota Analysis in Response to this compound
The gut microbiota plays a significant role in the metabolism and bioavailability of flavonoids like this compound. This compound itself can also modulate the composition and function of the gut microbiota. mdpi.comjmb.or.krfrontiersin.orgejbiotechnology.infodoaj.orgsolabianutrition.com
Research indicates that this compound can increase the proportion of beneficial bacteria in the intestine while reducing harmful bacteria. mdpi.com For instance, a study showed that this compound increased the abundance of beneficial bacteria such as Planococcaceae, Bacteroides acidifaciens, and Clostridia_UCG-014, and reduced the quantity of Staphylococcus. mdpi.com The treatment with this compound also led to a significant increase in the proportion of Bacteroidetes and a decrease in Firmicutes at the phylum level in mice. mdpi.com
This compound has been shown to enhance gut microbiota diversity by increasing the abundance of beneficial bacterial species and decreasing opportunistic pathogenic bacteria. jmb.or.kr Fecal microbiota transplantation assays have demonstrated that the anti-colorectal cancer activity of this compound in high-fat diet-fed mice is dependent on the gut microbiota. jmb.or.kr this compound was observed to counteract the high-fat diet-induced reduction in bacterial abundance, as indicated by changes in alpha diversity indices (AC, Shannon, Simpson, and Chao indices), and altered the composition of the gut bacterial community as shown by principal coordinate analysis (PCoA). jmb.or.kr
This compound and its glycoside, naringin, can feed specific bacteria and influence the microbiome. solabianutrition.com Naringin, for example, has been shown to reduce microbial dysbiosis caused by a high-fat diet in mice, leading to a reduction in harmful bacteria and an increase in beneficial bacteria. solabianutrition.com While this compound can inhibit the growth of some common gastrointestinal bacteria, including Lactobacillus rhamnosus, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli at certain concentrations, it also has the effect of increasing the proportion of beneficial bacteria. frontiersin.orgmdpi.com
The metabolism of this compound by gut bacteria is also a key area of study. This compound is converted into its active form from naringin by gut microbiome bacteria. mdpi.com The influence of microbiota on this compound disposition is significant, with extensive intestinal first-pass metabolism leading to the excretion of sulfates and glucuronides as main metabolites. cambridge.org
Data Tables
Table 1: Effects of this compound on Angiogenesis (CAM Assay)
| Parameter Assessed | Effect of this compound (Nanoformulated) | Reference |
| Blood Vessel Formation | Significantly decreased | pnrjournal.compnrjournal.com |
| Total Vessel Density | Significant inhibition | pnrjournal.com |
| Total Vessel Network | Significant inhibition | pnrjournal.com |
| Number of Nets | Significant inhibition | pnrjournal.com |
| Branch Points | Significant inhibition | pnrjournal.com |
| mRNA Expression of VEGF-A | Significantly decreased | pnrjournal.compnrjournal.com |
Table 2: Differentially Expressed Genes (DEGs) in Response to this compound Treatment
| Cell Type/System | Total DEGs | Upregulated DEGs | Downregulated DEGs | Key Pathways/Processes Affected | Reference |
| HepaRG Cells | 1037 | 381 | 656 | Various physiological functions | mdpi.com |
| VSMCs (High Glucose) | 711 | 303 | 408 | Positive regulation of cell migration, extracellular matrix organization, angiogenesis, PI3K/Akt signaling pathway | frontiersin.org |
| Herbaspirillum seropedicae | (Altered expression) | - | - | Cell wall synthesis (outer membrane), phytohormone production | asm.org |
| Arabidopsis | (Increased expression) | PR1, PR2, EDS1, ICS1 | - | Pathogen resistance, SA biosynthesis | frontiersin.org |
Table 3: Impact of this compound on Gut Microbiota Composition
| Bacterial Group | Effect of this compound Treatment | Specific Examples | Reference |
| Beneficial Bacteria | Increased proportion/abundance | Planococcaceae, Bacteroides acidifaciens, Clostridia_UCG-014 | mdpi.com |
| Harmful Bacteria | Reduced quantity | Staphylococcus | mdpi.com |
| Phylum Level | Increased Bacteroidetes, decreased Firmicutes | - | mdpi.com |
| Diversity (Alpha) | Counteracted HFD-induced reduction | Increased AC, Shannon, Simpson, Chao indices | jmb.or.kr |
| Diversity (Beta) | Altered community composition | Different patterns in PCoA | jmb.or.kr |
Table 4: Metabolomic Changes in Response to this compound
| Metabolite Category | Effect of this compound Treatment (CCl4-induced injury in rats) | Reference |
| Fatty Acids | Increased (Palmitic acid, Stearic acid, Myristic acid, Lauric acids) | mdpi.comnih.gov |
| Amino Acids | Decreased (Alanine, Tryptophan) | mdpi.comnih.gov |
| Energy Metabolism | Decreased (Lactic acid, Glucose) | mdpi.comnih.gov |
| Amino Sugar | Increased (Glucosamine) | mdpi.com |
Bioavailability and Delivery Enhancement Strategies
Challenges in Naringenin Bioavailability
The limited biological activity of this compound in vivo is largely attributed to its poor solubility and subsequent low absorption.
This compound is characterized by its hydrophobic nature, rendering it poorly soluble in aqueous environments. Reported aqueous solubility values for this compound vary, ranging from approximately 4.38 µg/mL to 475 mg/L, depending on factors such as purity and experimental conditions bio-conferences.orgmdpi.comnih.govnih.gov. This low water solubility significantly restricts its dissolution in gastrointestinal fluids, which is a prerequisite for absorption bio-conferences.orgnih.govfrontiersin.org. While this compound exhibits solubility in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF) (e.g., 2.5 mg/mL in ethanol, 5 mg/mL in DMSO, and 10 mg/mL in DMF), its poor aqueous solubility remains a critical barrier for systemic delivery caymanchem.com.
The solubility of this compound in various solvents and conditions is summarized in the table below:
| Solvent/Condition | Solubility (approx.) | Reference |
| Water | 4.38 µg/mL | nih.gov |
| Water | 36 ± 1 µM | plos.org |
| Water | 475 mg/L | mdpi.com |
| Water (at 37 °C) | 71.85 µg/mL | nih.gov |
| Ethanol | 2.5 mg/mL | caymanchem.com |
| DMSO | 5 mg/mL | caymanchem.com |
| DMF | 10 mg/mL | caymanchem.com |
| DMF:PBS (pH 7.2, 1:1) | 0.50 mg/mL | caymanchem.com |
Beyond its poor aqueous solubility, this compound suffers from low oral bioavailability, typically reported to be around 5% to 15% in various studies researchgate.netnih.govmdpi.comresearchgate.netmdpi.comfuturemedicine.com. This limitation is multifactorial, stemming from significant gastrointestinal degradation, extensive hepatic first-pass metabolism, and constrained membrane transfer across the intestinal barrier bio-conferences.orgmdpi.combenthamscience.comresearchgate.net. The biopharmaceutics classification system (BCS) categorizes poorly soluble substances into Class II (highly permeable) or Class IV (poorly permeable), and this compound's characteristics often place it in categories requiring solubility and permeability enhancement for effective oral absorption nih.gov. Only dissolved compounds can be absorbed from the gastrointestinal tract, making dissolution a rate-limiting step for its absorption nih.govresearchgate.net.
Formulation and Delivery Approaches
To overcome the inherent challenges of this compound's poor solubility and low oral bioavailability, various advanced formulation and drug delivery strategies have been explored.
Nanosuspensions represent a promising approach to enhance the bioavailability of poorly soluble drugs like this compound by reducing particle size into the nanometer range, thereby significantly increasing the surface area available for dissolution bio-conferences.orgmdpi.comresearchgate.netmdpi.com. This increase in surface area leads to an improved dissolution rate and saturation solubility bio-conferences.orgresearchgate.net.
Research has demonstrated the effectiveness of this compound nanosuspensions (NRG-NS). For instance, a study utilizing polyvinylpyrrolidone (B124986) (PVP K-90) as a stabilizer via the antisolvent sonoprecipitation method achieved nanosuspensions with a minimum particle size of 117 ± 5 nm researchgate.netnih.gov. In vitro dissolution studies showed that NRG-NS exhibited a significantly higher dissolution amount (91 ± 4.4% during 60 min) compared to pure this compound powder (42 ± 0.41%) researchgate.netnih.gov. Furthermore, in vivo pharmacokinetic studies in rats revealed that this compound nanosuspensions resulted in approximately 1.8 to 2 times higher absorption rates compared to the pure drug bio-conferences.org. Specifically, the Cmax and AUC0-24h values of NRG-NS were approximately 2-fold and 1.8-fold superior, respectively, to those of the pure drug researchgate.netnih.gov. These findings confirm nanosuspensions as an encouraging drug delivery system for this compound, leading to improved dissolution and high absorption in the gastrointestinal tract bio-conferences.orgresearchgate.netnih.gov.
Key pharmacokinetic improvements with this compound Nanosuspensions:
| Parameter (in rats) | Pure this compound | This compound Nanosuspension | Fold Increase | Reference |
| Cmax | - | ~2 times higher | ~2.0 | researchgate.netnih.gov |
| AUC0-24h | - | ~1.8 times higher | ~1.8 | researchgate.netnih.gov |
| Absorption Rate | - | 1.8 to 2 times higher | 1.8-2.0 | bio-conferences.org |
Complexation with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HPβCD), is another effective strategy to enhance this compound's solubility and bioavailability nih.govplos.orgplos.orgnih.govcapes.gov.br. HPβCD is an FDA-approved excipient known for its improved water solubility compared to β-cyclodextrin nih.gov.
Studies have shown that HPβCD significantly increases the aqueous solubility of this compound. For instance, one study reported an increase in solubility from 4.38 µg/mL to 1272.31 µg/mL when complexed with HPβCD, representing a substantial enhancement nih.gov. Another research indicated that HPβCD increased this compound's solubility by over 400-fold or 437-fold plos.orgplos.orgnih.govresearchgate.net.
Beyond solubility, HPβCD also improves the transport of this compound across biological barriers. In a Caco-2 model, which mimics the gut epithelium, the transport of this compound was enhanced by 11-fold in the presence of HPβCD plos.orgplos.orgnih.govresearchgate.net. In vivo pharmacokinetic studies in rats further corroborated these benefits: complexation of this compound with HPβCD led to a 7.4-fold increase in the area under the curve (AUC) and a 14.6-fold increase in the maximal plasma concentration (Cmax) compared to this compound administered alone plos.orgplos.orgnih.govcapes.gov.brresearchgate.net. This indicates a significant improvement in oral bioavailability.
Pharmacokinetic and solubility enhancements with HPβCD-Naringenin complexation:
| Parameter (in rats/in vitro) | This compound Alone | HPβCD-Naringenin Complex | Fold Increase | Reference |
| Aqueous Solubility | 4.38 µg/mL | 1272.31 µg/mL | ~290 | nih.gov |
| Aqueous Solubility | 36 ± 1 µM | 437-fold increase | 437 | plos.org |
| Caco-2 Transport | 40 ± 20 nM | 510 ± 70 nM | 11 | plos.orgresearchgate.net |
| AUC0-10 (rats) | 2.0 ± 0.5 hr×µg/ml | 15.0 ± 4.9 hr×µg/ml | 7.4 | plos.orgplos.orgresearchgate.net |
| Cmax (rats) | 0.3 ± 0.1 µg/ml | 4.3 ± 1.2 µg/ml | 14.6 | plos.orgplos.orgresearchgate.net |
Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants/solvents that spontaneously form fine oil-in-water (o/w) nanoemulsions upon mild agitation and dilution in aqueous media, such as gastrointestinal fluids tandfonline.comtandfonline.com. This unique property allows SNEDDS to present poorly water-soluble drugs like this compound in a solubilized state within a colloidal dispersion, thereby enhancing their oral bioavailability tandfonline.comtandfonline.com.
The optimization of SNEDDS for this compound involves careful selection of components based on their ability to solubilize the compound and form stable nanoemulsions tandfonline.comresearchgate.net. For instance, triacetin (B1683017) as the oil phase, Tween 80 as a surfactant, and Transcutol HP as a co-surfactant have been identified for their efficacy in dissolving this compound and forming desirable nanoemulsions mdpi.comresearchgate.netthieme-connect.com.
Evaluations of this compound-loaded SNEDDS have shown promising results. The developed nanoemulsions typically exhibit small globule sizes (e.g., less than 50 nm, or 14.8 nm in an optimized formula) and good stability tandfonline.comresearchgate.net. In vitro drug release from SNEDDS formulations has been significantly higher compared to pure this compound suspensions tandfonline.comtandfonline.com. Furthermore, pharmacokinetic studies have demonstrated a significant increase in this compound absorption when delivered via SNEDDS. The area under the drug concentration-time curve (AUC) of this compound from SNEDDS formulations showed a marked improvement compared to this compound alone, indicating enhanced oral bioavailability tandfonline.comtandfonline.com. This improvement is attributed to the nanosized droplets and the enhanced solubility of this compound within the SNEDDS tandfonline.com.
Solid Dispersions
Solid dispersions (SDs) represent a promising approach to improve the solubility and dissolution rate of poorly water-soluble compounds like this compound by dispersing them in a solid carrier, often converting the drug into an amorphous state frontiersin.orgnih.gov. This technique increases the surface area for dissolution and enhances drug wettability nih.gov.
Research has demonstrated significant improvements in this compound's solubility and dissolution when formulated as solid dispersions. For instance, a solid dispersion of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) and sodium bicarbonate (NaHCO₃) in a mass ratio of 1:3:1 increased this compound's solubility by 458-fold mdpi.comnih.gov. This formulation also dramatically elevated the dissolution rate from 8.216% to 88.712% at pH 1.2 and from 11.644% to 88.843% at pH 6.8 within three hours mdpi.comnih.gov. Another study reported that a this compound solid dispersion prepared using hot-melt extrusion, incorporating food-grade polymers and emulsifiers, achieved a water solubility of approximately 15 mg/mL, which is over 200-fold higher than crystalline this compound frontiersin.orgfrontiersin.org. This formulation also demonstrated 100% dissolution within 30 minutes in simulated gastric fluid (pH 1.2) and within 20 minutes in simulated intestinal fluid (pH 6.8) frontiersin.org.
Other carriers, such as polyethylene (B3416737) glycol, polyvinyl pyrrolidone (PVP), and poloxamer, have also been successfully employed in this compound solid dispersions to enhance water solubility, dissolution rate, and bioavailability google.com. Polyvinylpyrrolidone K-30 (PVP K-30) solid dispersions, prepared by solvent evaporation with various drying methods (microwave-vacuum drying, spray drying, vacuum drying), significantly improved the in vitro dissolution rate and extent of this compound compared to the pure drug and physical mixtures scientific.net. The conversion of crystalline this compound to an amorphous form in these solid dispersions is a key factor contributing to the enhanced dissolution frontiersin.orgscientific.netresearchgate.net.
Table 1: this compound Solid Dispersion Enhancements
| Formulation Type | Carrier(s) | Solubility Enhancement (Fold) | Dissolution Rate Improvement | Reference |
| Solid Dispersion | HP-β-CD:NaHCO₃ (1:3:1) | 458-fold mdpi.comnih.gov | Elevated from 8.216% to 88.712% (pH 1.2) and 11.644% to 88.843% (pH 6.8) within 3h mdpi.comnih.gov | mdpi.comnih.gov |
| Solid Dispersion | Food-grade polymers & emulsifiers | >200-fold (water solubility ~15 mg/mL) frontiersin.org | 100% dissolution in 30 min (pH 1.2) and 20 min (pH 6.8) frontiersin.org | frontiersin.orgfrontiersin.org |
| Solid Dispersion | PVP K-30 | Significant improvement scientific.net | Significant improvement scientific.net | scientific.net |
| Solid Dispersion | PEG6000 | Greatly improved nih.gov | Greatly improved nih.gov | nih.gov |
Polymeric Nanoparticles
Polymeric nanoparticles are widely recognized as effective drug delivery systems for improving the therapeutic efficacy of this compound by enhancing its solubility, bioavailability, stability, and protecting it from premature degradation bio-conferences.orgnih.gov. These nanocarriers can also enable targeted drug delivery bio-conferences.orgnih.gov.
Studies have shown that this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles can overcome the drug's poor bioavailability and insolubility bio-conferences.orgmdpi.com. For instance, this compound-loaded PLGA nanoparticles have been reported to significantly enhance the oral efficiency of this compound and its beneficial effects in conditions like rheumatoid arthritis mdpi.comacs.org. Nanosuspensions of this compound, prepared using polyvinylpyrrolidone (PVP K-90) as a stabilizer via antisolvent sonoprecipitation, achieved a minimum particle size of 117 ± 5 nm and demonstrated a 7.5 ± 0.4-fold increased relative bioavailability compared to pure this compound bio-conferences.orgresearchgate.netinnovareacademics.inresearchgate.net. These nanosuspensions also showed a higher dissolution amount (91 ± 4.4% during 60 min) compared to this compound powder (42 ± 0.41%) researchgate.net.
Polymeric nanoparticles made from Eudragit E100 have also been shown to enhance the oral bioavailability and anticancer efficacy of this compound, leading to a significant increase in bioavailability and cytotoxicity bio-conferences.orgnih.gov. Polymeric nanocarriers generally improve the safety profile, biocompatibility, and drug permeability and stability of encapsulated drugs nih.gov.
Table 2: this compound Polymeric Nanoparticle Formulations
| Polymer Type | Particle Size | Entrapment Efficiency | Bioavailability Enhancement | Key Findings | Reference |
| PLGA | Not specified | 70% packing effectiveness bio-conferences.org | Improved bio-conferences.orgmdpi.comacs.org | Overcame poor bioavailability and insolubility; enhanced therapeutic effects in diabetes bio-conferences.org | bio-conferences.orgmdpi.comacs.org |
| PVP K-90 (Nanosuspension) | 117 ± 5 nm bio-conferences.orgresearchgate.net | Not specified | 7.5 ± 0.4-fold increased relative bioavailability researchgate.netinnovareacademics.inresearchgate.net | Higher dissolution (91 ± 4.4% in 60 min); crystalline to amorphous conversion researchgate.net | bio-conferences.orgresearchgate.netinnovareacademics.inresearchgate.net |
| Eudragit E100 | Not specified | Not specified | Significantly higher bio-conferences.orgnih.gov | Enhanced anticancer efficacy and cytotoxicity bio-conferences.orgnih.gov | bio-conferences.orgnih.gov |
| Chitosan (B1678972) (Nanosuspension) | 87.6 ± 8.47 nm nih.gov | 91.12 ± 2.99% nih.gov | Not specified (enhanced permeation) nih.gov | Enhanced neuroprotective ability and antioxidant effect; higher permeation through nasal mucosa nih.gov | nih.gov |
| PEG-PCL | Not specified | 73.43% ± 0.80% (Angiopep-2 modified) tandfonline.com | Enhanced brain accumulation tandfonline.com | Used for brain delivery, particularly for Alzheimer's disease tandfonline.com | tandfonline.com |
Co-crystals and Inclusion Complexes
Co-crystals and inclusion complexes are effective strategies to enhance the solubility and bioavailability of this compound by forming stable supramolecular structures. A particularly valuable method involves the combination of this compound with cyclodextrins (CDs) ikifp.edu.plmdpi.commdpi.com.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly enhance this compound's solubility and bioavailability. Complexation with HP-β-CD increased this compound's water solubility by 437-fold plos.org. In vivo studies in rats demonstrated that an HP-β-CD-naringenin complex led to a 7.4-fold increase in AUC₀₋₁₀ and a 14.6-fold increase in Cmax compared to this compound alone plos.org. Similarly, β-cyclodextrin (β-CD) and methylated β-cyclodextrin (mβCD) also improved this compound solubility by 132-fold and 526-fold, respectively plos.org.
Beyond cyclodextrins, this compound-nicotinamide (NAR-NCT) cocrystals have been developed to improve this compound's solubility and pharmacokinetic profile. Pharmacokinetic studies in rats revealed that the NAR-NCT cocrystal significantly improved bioavailability, with the maximum plasma concentration (Cmax) being 8.43 times higher than that of pure this compound. The time to reach maximum concentration (Tmax) was reduced from 0.49 hours to 0.09 hours, and the relative bioavailability was 175.09% compared to this compound alone creative-proteomics.com.
Table 3: this compound Co-crystals and Inclusion Complexes
| Complex Type | Complexing Agent | Solubility Enhancement (Fold) | Bioavailability Enhancement | Key Findings | Reference |
| Inclusion Complex | HP-β-CD | 437-fold plos.org | AUC₀₋₁₀ increased by 7.4-fold; Cmax increased by 14.6-fold plos.org | Enhanced transport across Caco-2 monolayer plos.org | plos.org |
| Inclusion Complex | β-CD | 132-fold plos.org | Not specified | Improved solubility plos.org | plos.org |
| Inclusion Complex | mβCD | 526-fold plos.org | Not specified | Improved solubility plos.org | plos.org |
| Co-crystal | Nicotinamide | Improved creative-proteomics.com | Relative bioavailability 175.09%; Cmax 8.43 times higher; Tmax reduced creative-proteomics.com | Faster absorption, sustained release, double peak in drug-time curve suggesting enterohepatic circulation creative-proteomics.com | creative-proteomics.com |
| Inclusion Complex | p-sulphonatocalix mdpi.comarene (p-SCX4) | 10-fold informahealthcare.com | Improved informahealthcare.com | 1:1 stoichiometry; pH-dependent release (maximum at pH 3.5) informahealthcare.com | informahealthcare.com |
Lipid-based and Surfactant-based Formulations
Lipid-based and surfactant-based formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), nanoemulsions, solid lipid nanoparticles (SLNs), and micelles, are effective in improving the bioavailability of poorly water-soluble drugs like this compound nih.govtandfonline.com. These systems typically involve combining oils, surfactants, and co-solvents to form fine colloidal dispersions nih.govtandfonline.com.
A this compound self-nanoemulsifying drug delivery system (SNEDDS) formulated with triacetin (oily phase), Tween 80 (surfactant), and Transcutol HP (co-surfactant) significantly enhanced this compound's pharmacokinetics nih.govtandfonline.com. This SNEDDS demonstrated a significantly higher in vitro drug release compared to pure this compound tandfonline.com. The enhanced bioavailability was attributed to the nanosized droplets and increased solubility of this compound within the SNEDDS tandfonline.com.
This compound-loaded lipid nanoemulsions targeted to VCAM-1 have shown greater potential for theranostic purposes in treating inflammation compared to free this compound bio-conferences.org. Solid lipid nanoparticles (SLNs) have also proven to be beneficial carriers. After intragastric administration in rats, the oral bioavailability of this compound-loaded SLNs was approximately 2.93-fold higher than that of this compound solution mdpi.com. Additionally, pulmonary administration of this compound-SLNs nanoformulations resulted in a 2.53-fold increase in bioavailability compared to this compound suspension mdpi.com.
Mixed micelle formulations, such as those combining Pluronic F127 and Tween 80, have also been investigated. A formulation with a this compound:Pluronic F127:Tween 80 ratio of 1:10:0.2 (w/w/w) increased this compound solubility by 27-fold and improved its oral bioavailability in rats from 4.1% to 26.9% nih.govikifp.edu.pl.
Table 4: this compound Lipid-based and Surfactant-based Formulations
| Formulation Type | Components | Bioavailability Enhancement | Key Findings | Reference |
| SNEDDS | Triacetin, Tween 80, Transcutol HP | Significant increase in AUC tandfonline.com | Nanosized droplets (<50 nm), enhanced solubility, higher in vitro drug release tandfonline.com | nih.govtandfonline.com |
| Lipid Nanoemulsions | Not specified (targeted to VCAM-1) | Greater potential bio-conferences.org | Used for theranostic purposes in inflammation bio-conferences.org | bio-conferences.org |
| Solid Lipid Nanoparticles (SLNs) | Not specified | Oral: ~2.93-fold higher; Pulmonary: 2.53-fold higher mdpi.com | Safe and effective oral delivery; good potential for pulmonary delivery mdpi.com | mdpi.com |
| Mixed Micelles | Pluronic F127, Tween 80 | Increased from 4.1% to 26.9% nih.govikifp.edu.pl | 27-fold increase in solubility; 1.7-fold increase in intestinal permeability nih.gov | nih.govikifp.edu.pl |
| Nanoemulsion | Chitosan, Poloxamer-407 | Significantly higher permeation rate bio-conferences.org | Improved mucoadhesive properties for brain delivery bio-conferences.org | bio-conferences.org |
Impact on Pharmacokinetic Parameters (e.g., Cmax, AUC)
The various delivery enhancement strategies for this compound have demonstrated a significant impact on its pharmacokinetic parameters, particularly increasing its maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which are key indicators of bioavailability.
For instance, a this compound nanosuspension (NRG-NS) prepared with PVP K-90 showed Cmax and AUC₀₋₂₄ values that were approximately 2-fold and 1.8-fold superior, respectively, to those of pure this compound researchgate.net. Similarly, solid dispersions of this compound exhibited a significant improvement in Cmax and AUC over pure this compound powder tandfonline.com. The AUC of this compound from two solid dispersion formulations (SD1 and SD2) was 2.31 and 2.04 times higher than that of this compound alone, respectively tandfonline.com. The peak plasma concentrations (Cmax) for SD1 and SD2 were 13,259 ± 136 ng/ml and 10,408 ± 115 ng/ml, respectively, compared to 5745 ± 123 ng/ml for pure this compound tandfonline.com.
Inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) also substantially improved this compound's pharmacokinetics. The AUC₀₋₁₀ of the HP-β-CD-naringenin complex increased by 7.4-fold, and the Cmax increased by 14.6-fold plos.org. For this compound-nicotinamide (NAR-NCT) cocrystals, the Cmax was 8.43 times higher than that of pure this compound, and the relative bioavailability was 175.09% creative-proteomics.com. The Tmax for NAR-NCT was also significantly reduced from 0.49 hours to 0.09 hours, indicating faster absorption creative-proteomics.com.
In human subjects, after a single oral administration of 135 mg of this compound in the form of solid dispersion capsules, this compound was rapidly absorbed, reaching a peak plasma concentration (Cmax) of 2009.51 ± 770.82 ng/ml (7386.67 ± 2833.4 nmol/l) at a Tmax of 3.5 hours. The mean AUC₀₋ₙ value was 9424.52 ± 2960.52 ngh/ml, and the elimination half-life (t1/2) was 2.31 ± 0.40 hours e-lactancia.org.
Table 5: Impact of Formulations on this compound Pharmacokinetic Parameters
| Formulation Type | Parameter | Pure this compound | Enhanced Formulation | Enhancement (Fold/Value) | Reference |
| Nanosuspension (PVP K-90) | Cmax | Not specified | Superior | ~2-fold superior researchgate.net | researchgate.net |
| AUC₀₋₂₄ | Not specified | Superior | ~1.8-fold superior researchgate.net | researchgate.net | |
| Solid Dispersion (SD1) | Cmax | 5745 ± 123 ng/ml | 13259 ± 136 ng/ml | 2.31-fold higher tandfonline.com | tandfonline.com |
| AUC₀₋₂₄ | 33109.82 ± 1920 ng h/ml | 76407.27 ± 2881 ng h/ml | 2.31-fold higher tandfonline.com | tandfonline.com | |
| Solid Dispersion (SD2) | Cmax | 5745 ± 123 ng/ml | 10408 ± 115 ng/ml | 1.81-fold higher tandfonline.com | tandfonline.com |
| AUC₀₋₂₄ | 33109.82 ± 1920 ng h/ml | 66089.60 ± 2421 ng h/ml | 2.00-fold higher tandfonline.com | tandfonline.com | |
| Inclusion Complex (HP-β-CD) | Cmax | Not specified | Higher | 14.6-fold increase plos.org | plos.org |
| AUC₀₋₁₀ | Not specified | Higher | 7.4-fold increase plos.org | plos.org | |
| Co-crystal (NAR-NCT) | Cmax | Not specified | Higher | 8.43 times higher creative-proteomics.com | creative-proteomics.com |
| Tmax | 0.49 h | 0.09 h | Reduced creative-proteomics.com | creative-proteomics.com | |
| Relative Bioavailability | 100% (reference) | 175.09% | 175.09% creative-proteomics.com | creative-proteomics.com | |
| Human Oral (Solid Dispersion) | Cmax | N/A | 2009.51 ± 770.82 ng/ml | N/A | e-lactancia.org |
| Tmax | N/A | 3.5 h | N/A | e-lactancia.org | |
| AUC₀₋ₙ | N/A | 9424.52 ± 2960.52 ng h/ml | N/A | e-lactancia.org | |
| t1/2 | N/A | 2.31 ± 0.40 h | N/A | e-lactancia.org |
Strategies to Overcome Blood-Brain Barrier (BBB) Permeability Challenges
This compound possesses neuroprotective properties, but its therapeutic potential in neurological disorders is often limited by its ability to effectively cross the blood-brain barrier (BBB) nih.govtandfonline.comresearchgate.net. The BBB is a highly selective physiological barrier that restricts the passage of many substances from the bloodstream into the central nervous system (CNS) tandfonline.com. While this compound has shown measurable permeability across in vitro and in situ BBB models, its uptake can be influenced by efflux transporters nih.govjmb.or.kr.
Several strategies have been investigated to enhance this compound's permeability across the BBB and increase its brain accumulation:
Polymeric Nanoparticles: Polymeric nanoparticles are a prominent strategy for brain delivery. This compound-loaded poly(ethylene glycol)-poly(ε-caprolactone) copolymers (PEG-PCL) nanoparticles, especially when modified with brain-targeting peptides like Angiopep-2 (ANG-NG-NPs), have been developed to enhance this compound's brain accumulation and therapeutic effect for conditions like Alzheimer's disease tandfonline.com. These nanoparticles can protect this compound from degradation and improve its uptake tandfonline.com. Chitosan nanoparticles loaded with this compound (NAR NPs) have also been explored for nose-to-brain delivery, demonstrating enhanced permeation through nasal mucosa nih.gov.
Surface Engineering and Ligand-Coated Systems: Modifying the surface of nanoparticles with specific ligands can facilitate their passage across the BBB. For instance, this compound encapsulated in PLGA nanocarriers and coated with glutathione (B108866) (GSH) and Tween 80 showed enhanced brain uptake and a 2.33-fold increase in bioavailability compared to this compound suspension nih.gov. This approach aims to inhibit the enhanced efflux by P-glycoprotein (P-gp) transporters, which can limit this compound's brain entry in neuroinflammatory conditions nih.gov.
P-glycoprotein (P-gp) Modulation: P-glycoprotein is an efflux transporter present at the BBB that can pump drugs out of the brain. While initial studies suggested that this compound's permeability might not be significantly influenced by various efflux transporters nih.govjmb.or.kr, other research indicates that P-gp inhibitors can enhance this compound's brain penetration. For example, the co-administration of cyclosporin (B1163) A, a P-glycoprotein inhibitor, with naringin (B1676962) (a glycoside of this compound) led to the detection of naringin in brain dialysate, whereas it was undetectable in the brain when administered alone acs.org. This suggests that P-gp modulation could be a viable strategy to improve this compound's brain uptake acs.org.
The apparent permeability coefficient (Papp) of this compound across the BBB has been established, with one study reporting a Papp of 4.275 × 10⁻⁶ cm s⁻¹ for a solid dispersion of this compound with HP-β-CD and NaHCO₃ mdpi.comnih.gov. Compounds with a Papp value greater than 4.0 × 10⁻⁶ cm s⁻¹ are generally classified as highly permeable across the BBB mdpi.com.
Table 6: Strategies for Enhanced this compound BBB Permeability
| Strategy | Formulation/Agent | Key Mechanism | Brain Uptake/Permeability Enhancement | Reference |
| Polymeric Nanoparticles | Angiopep-2 modified PEG-PCL NPs | Targeted delivery, protection | Increased brain accumulation tandfonline.com | tandfonline.com |
| Chitosan Nanoparticles | Nose-to-brain delivery | Enhanced permeation through nasal mucosa nih.gov | nih.gov | |
| Surface Engineering | Glutathione (GSH) and Tween 80 coated PLGA nanocarriers | Inhibition of P-gp efflux | 2.33-fold increase in bioavailability, enhanced brain uptake nih.gov | nih.gov |
| P-glycoprotein Modulation | Cyclosporin A (P-gp inhibitor) | Inhibition of efflux transporters | Naringin detected in brain dialysate (undetectable alone) acs.org | acs.org |
| Solid Dispersion | HP-β-CD:NaHCO₃ | Improved solubility, increased permeability | BBB Papp of 4.275 × 10⁻⁶ cm s⁻¹ mdpi.comnih.gov | mdpi.comnih.gov |
Advanced Research Topics and Future Directions
Naringenin in Combination Therapies
The integration of this compound into combination therapies represents a promising avenue for enhancing therapeutic efficacy and overcoming limitations associated with monotherapy.
Research indicates that this compound exhibits synergistic effects when combined with various chemotherapeutic agents, offering potential benefits in cancer treatment. For instance, this compound has been shown to enhance the anti-proliferative and pro-apoptotic effects of cisplatin (B142131) in human bladder cancer cell lines (HTB-9 and HT-1376), leading to a significant reduction in cell viability and an increase in apoptosis, particularly through caspase 3/7 activation. dergipark.org.tr Similarly, this compound has demonstrated the ability to suppress cell proliferation and survival in prostate cancer cell lines when combined with paclitaxel, inducing apoptosis and cell cycle arrest. frontiersin.org This synergistic action is often linked to this compound's capacity to modulate various signaling pathways, such as NF-κB, ERK, and Akt, and to upregulate phosphatase and tensin homologue (PTEN) expression. frontiersin.org Furthermore, this compound and its glycoside form, Naringin (B1676962), have been reported to overcome multidrug resistance, a significant barrier in clinical cancer treatment. researchgate.netresearchgate.net
This compound's therapeutic potential is also being explored in combination with other bioactive compounds. A notable example is the covalent combination of this compound with Lipoic Acid, forming a novel compound named "VANL-100." In in vitro and in vivo models of oxidative stress, VANL-100 demonstrated significantly enhanced neuroprotection compared to this compound alone, exhibiting up to 100-fold greater potency in mixed neuronal cultures exposed to hypoxia and reoxygenation. nih.gov This enhanced effect is attributed to a substantial increase in the free radical scavenging capacity of neuronal cells. nih.gov In rat models of cerebral ischemia, VANL-100 reduced infarct volume at a dose 10,000-fold lower than this compound alone, with its neuroprotective effects persisting even when administered hours into the reperfusion phase. nih.gov Additionally, studies have shown that the combination of Naringin (the glycoside of this compound) and Alpha-Lipoic Acid can exert synergistic protective effects against bisphenol-A-induced perturbations in the prostate gland of adult rats, demonstrating marked improvement in various parameters. ekb.egekb.eg
Targeted Delivery Systems for this compound
This compound's therapeutic application is often limited by its poor water solubility and low oral bioavailability, which is approximately 5.81% in humans due to extensive first-pass metabolism. researchgate.netnih.gov To circumvent these challenges, significant research is focused on developing targeted delivery systems utilizing nanotechnology. These systems aim to enhance this compound's solubility, improve its absorption, and enable more efficient delivery to specific target sites. researchgate.netbio-conferences.org
Various nanocarrier systems under investigation include:
Polymeric nanoparticles: These systems, made from natural or synthetic polymers, encapsulate this compound to improve its solubility and bioavailability. researchgate.netmdpi.com
Micelles: Polymeric micelles have shown potential in enhancing this compound's cellular uptake and drug release, particularly against colorectal carcinoma cells. researchgate.netbohrium.com
Liposomes: Ultradeformable liposomes loaded with this compound are being explored for applications like skin inflammatory therapy. researchgate.netmdpi.com
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based systems offer improved drug loading capacity and stability. mdpi.combohrium.com
Nanosuspensions and Nanoemulsions: this compound nanosuspensions have demonstrated improved absorption and bioavailability (approximately 1.8 to 2-fold higher Cmax and AUC compared to pure this compound) in in vivo pharmacokinetic studies, enhancing its efficacy in treating conditions like respiratory diseases and cancer. researchgate.netbio-conferences.org Nanoemulsions, including chitosan (B1678972) and poloxamer-407 based formulations, have shown promising results for improving this compound delivery to the brain. bio-conferences.org
These advanced delivery strategies are crucial for maximizing this compound's therapeutic potential across various diseases, including cancer, neurological disorders, and inflammatory conditions. nih.govbohrium.com
Epigenetic Regulation by this compound
This compound has emerged as a compound capable of modulating epigenetic pathways, which are heritable changes in gene expression occurring without alterations to the DNA sequence. nih.govfrontiersin.org These epigenetic modifications, including DNA methylation, histone modification, and non-coding RNA (ncRNA) regulation (such as microRNAs or miRNAs), play a critical role in gene expression and disease pathogenesis, particularly in cancer. nih.govfrontiersin.orgnih.gov
Key aspects of this compound's epigenetic regulatory activity include:
MicroRNA (miRNA) modulation: this compound can influence gene expression by regulating miRNAs. For example, in human colon adenocarcinoma cells, this compound has been shown to reduce the expression of specific miRNAs, including miR-17-3p and miR-25-5p, which are involved in anti-inflammatory and antioxidant mechanisms. This reduction can lead to the upregulation of beneficial enzymes like glutathione (B108866) peroxidase (GPX) 2 and manganese superoxide (B77818) dismutase (SOD). mdpi.com
DNA methylation and Histone modification: this compound has been reported to interfere with DNA methylation and histone modification processes. It can inhibit the activity of DNA methyltransferases (DNMTs) and, when combined with histone deacetylase (HDAC) inhibitors like suberoylanilide hydroxamic acid, can synergistically enhance transamidation activity and cytotoxicity in neuroblastoma cells. frontiersin.orgnih.govmdpi.com This suggests that this compound possesses histone deacetylase inhibitory activity, contributing to its therapeutic potential. frontiersin.org
These findings highlight this compound's role in influencing gene expression through epigenetic mechanisms, offering insights into its diverse pharmacological effects and potential for therapeutic applications in various diseases. nih.govnih.gov
Biphasic Effects of this compound
This compound exhibits a concentration-dependent biphasic effect, meaning its biological impacts can vary significantly, often showing beneficial effects at lower concentrations and potentially adverse or reversed effects at higher concentrations. acs.orgacs.orgnih.gov This dual role has been observed in various biological contexts:
Longevity and Cell Viability: Studies in Drosophila melanogaster have demonstrated a biphasic impact on longevity and cell viability. Lower concentrations of this compound (e.g., 300–500 µM) exhibited antioxidant effects, scavenging reactive oxygen species (ROS) and improving the longevity of flies, as well as increasing cell survival in visceral organs. acs.orgacs.org Conversely, higher concentrations (e.g., 700–800 µM) led to excess ROS accumulation, lipid deposition in digestive tract tissues, marked reduction in longevity, and decreased cell viability in organs like the gut, brain, and fat body. acs.orgacs.org
Enzyme Activity and Mutagenesis: this compound has also shown biphasic effects on enzyme activity, such as human cytochrome P450 1A2 (CYP1A2). At low concentrations (e.g., 0.1 and 1 µM), this compound stimulated the mutagenicity induced by 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), while at higher concentrations (e.g., 50 and 100 µM), it significantly suppressed it. nih.gov This indicates that this compound can either stimulate or inhibit CYP1A2 activity in a dose-dependent manner. nih.gov
The understanding of these biphasic effects is crucial for standardizing the concentration or dose of this compound for safe and effective therapeutic use, as the health benefits observed at low concentrations can be reversed at higher concentrations. acs.orgacs.org
Table 1: Biphasic Effects of this compound
| Concentration Range | Observed Effect (Example) | Model Organism/System | Source |
| Low (300-500 µM) | Antioxidant effects, improved longevity, increased cell survival | Drosophila melanogaster | acs.orgacs.org |
| High (700-800 µM) | Excess ROS accumulation, reduced longevity, decreased cell viability | Drosophila melanogaster | acs.orgacs.org |
| Low (0.1-1 µM) | Stimulated MeIQ-induced mutagenesis | Salmonella typhimurium | nih.gov |
| High (50-100 µM) | Suppressed MeIQ-induced mutagenesis | Salmonella typhimurium | nih.gov |
Clinical Translation Challenges and Opportunities
Despite its promising therapeutic potential, this compound faces several challenges in its clinical translation. A primary obstacle is its inherent low water solubility and poor oral bioavailability, which limits its absorption and systemic exposure in humans. researchgate.netnih.govnih.gov This low bioavailability (reported as low as 5.81% after oral administration) is further compounded by extensive in vivo metabolism and first-pass effects. researchgate.netnih.gov
Another significant challenge is the current lack of extensive clinical trial evidence to fully support the safety and efficacy of this compound in humans. Most of the antifibrotic and other therapeutic effects of this compound are currently derived from in vitro studies and animal models, with mechanisms not yet fully delineated in human contexts. nih.gov
However, these challenges also present opportunities for future research and development:
Advanced Drug Delivery Systems: The development and optimization of nanocarrier systems (as discussed in Section 7.2) offer a promising pathway to overcome solubility and bioavailability issues. These systems can enhance this compound's absorption, improve its stability, and facilitate targeted delivery, thereby increasing its therapeutic efficacy and potential for clinical use. nih.govbio-conferences.org
Mechanistic and Clinical Studies: There is a critical need for more comprehensive mechanistic studies to fully understand this compound's molecular actions in human physiology. Concurrently, rigorous clinical trials are essential to establish its safety, optimal dosing, and therapeutic efficacy in various human diseases. nih.gov
Combination Therapies: Exploring this compound as an adjunct therapy in combination with conventional drugs or other bioactive compounds offers an opportunity to enhance treatment outcomes and potentially reduce the toxicity of existing therapies. dergipark.org.trresearchgate.net
Addressing these challenges through continued research and technological advancements will be crucial for this compound to realize its full potential as a therapeutic agent in clinical settings. nih.gov
Pharmacogenomics and Individual Variability in Response
Pharmacogenomics explores how an individual's genetic makeup influences their response to drugs and other compounds, including natural products like this compound. Significant inter-individual variability in the metabolism and excretion of this compound has been observed, which can lead to differences in its effects. casi.orge-lactancia.org
One key area of pharmacogenomic relevance for this compound involves its interaction with cytochrome P450 (CYP) enzymes, particularly CYP3A4. This compound is known to inhibit CYP3A4, an enzyme crucial for the first-pass metabolism of many pharmaceutical drugs. This inhibition can alter the potency and degradation of co-administered medications, leading to varied drug responses among individuals. casi.orgcambridge.org While this compound inhibits recombinant CYP1B1, it does not inhibit CYP1A1. cambridge.org Studies have shown that this compound can suppress CYP1B1 mRNA expression at the transcriptional level by antagonizing xenobiotic-responsive element (XRE) binding. cambridge.org
Another aspect of individual variability stems from the metabolism of naringin, the glycoside precursor of this compound. Naringin undergoes extensive phase II metabolism in humans, yielding conjugated products, including this compound. phcog.com Differences in enteric microflora among individuals may contribute to considerable inter-individual variability in the absorption and pharmacokinetic parameters of this compound and its glycosides. e-lactancia.org After oral administration, this compound is rapidly absorbed, but its bioavailability remains low due to extensive first-pass metabolism, partly involving the cleavage of its C-ring by intestinal bacterial enzymes, leading to degradation products such as phenolic acids. e-lactancia.orgmdpi.com
Research has also investigated the impact of genetic variants of organic anion-transporting polypeptide (OATP) 1A2 on the inhibitory properties of this compound and its glycosides. OATP1A2 is a transporter protein, and non-synonymous genetic variants with altered transport activity have been identified. Studies indicate that this compound, naringin, and narirutin (B1676964) inhibit OATP1A2. Notably, the inhibition constants (Ki) of naringin, narirutin, and prunin (B191939) for the Ala187Thr variant of OATP1A2 were significantly increased compared to the wild type, suggesting that genetic polymorphisms in transporters can influence the compound's effects. researchgate.net The order of inhibitory potency for all OATP1A2 variants was consistently aglycone > monosaccharide glycoside > disaccharide glycosides, highlighting the influence of molecular structure on inhibitory potential. researchgate.net
| Compound | OATP1A2 Variant | Inhibition Constant (Ki) Relative to Wild Type |
| Naringin | Ala187Thr | 3.36-fold increase researchgate.net |
| Narirutin | Ala187Thr | 7.55-fold increase researchgate.net |
| Prunin | Ala187Thr | 10.6-fold increase researchgate.net |
Application in Emerging Disease Models
This compound's broad spectrum of biological activities positions it as a promising candidate for therapeutic applications in various emerging disease models, extending beyond traditionally studied conditions.
Liver Fibrosis: Liver fibrosis, a reversible stage of chronic liver diseases, is a significant therapeutic target. This compound has demonstrated promising therapeutic potential against liver fibrosis by inhibiting key protein markers such as Jak-2 and Angio-II-Type-1. phcog.com Molecular docking studies have shown this compound's comparable affinity with these targets, similar to standard drugs. phcog.com For instance, this compound interacted with Jak-2, generating a glide score of -9.2, and with Angio-II-Type-1, generating a glide score of -8.54. phcog.com Furthermore, this compound has been shown to alleviate hepatic oxidative stress, inflammation, and collagen deposition in high cholesterol-induced hepatic damage models by inhibiting NF-κB pathway and matrix metalloproteinases-2/9 (MMP-2/9) activities. nih.gov In a mouse model of non-alcoholic steatohepatitis (NASH), this compound administration suppressed hepatic steatosis, reduced oxidative stress and inflammation, and prevented liver fibrosis through the activation of hepatic sirtuin1 (SIRT1)-mediated signaling cascades. nih.gov
Neurodegenerative Diseases: this compound has shown neuroprotective effects in various neurological disease models, including Parkinson's disease, Alzheimer's disease, and conditions involving cognitive decline. jmb.or.krmdpi.com In a rotenone (B1679576) model of Parkinson's disease, this compound protected against structural alterations in muscle and motor impairment. mdpi.com It also increased the expression of DJ-1 and chaperone-associated E3 ligase, which are involved in proteasomal degradation of target proteins. mdpi.com In Alzheimer's disease models, this compound improved spatial learning and memory by regulating the PI3K/Akt/GSK-3β pathway and inhibiting tau hyperphosphorylation. jmb.or.kr It also increased PPAR-λ and insulin (B600854) transport to the brain. jmb.or.kr
Emerging Infectious Diseases: While not extensively detailed in the provided search results, some studies suggest this compound's potential in infectious disease models. For example, this compound nanocapsules have been shown to prevent the development of biofilms, which are associated with various infectious diseases. bio-conferences.org Additionally, synthesized derivatives of this compound have been explored for potential use in treating Zika virus (ZIKV) infections. bio-conferences.org
Other Emerging Applications:
Osteosarcoma: this compound significantly reduced the viability of osteosarcoma cells, increasing reactive oxygen species (ROS) accumulation, iron overload, and malondialdehyde (MDA) expression, indicating its potential in inducing ferroptosis, a novel form of regulated cell death. researchgate.net
Chronic Obstructive Pulmonary Disease (COPD): this compound has shown potential in mitigating lung damage in models of COPD by exerting antioxidative and anti-inflammatory effects. It can increase activities of superoxide dismutase (SOD) and catalase (CAT), lower nitric oxide (NO) levels, and increase glutathione (GSH) content and endothelial nitric oxide synthase (eNOS) protein expression. mdpi.com this compound also appears to suppress the expression of COX-2 by blocking NF-κB activation in lung tissues. mdpi.com
Morphine Dependence: Pretreatment with naringin (which is metabolized to this compound) has demonstrated potential in inhibiting or reducing physical morphine dependence in rats, suggesting a possible therapeutic role in managing opioid dependence and withdrawal symptoms. researchgate.net
Efavirenz-induced Sleep-like Disorder: this compound has proven effective in ameliorating sleep disorders induced by efavirenz (B1671121) and combination antiretroviral therapy (cART) in mice, by reducing oxidative stress and restoring dopamine (B1211576) levels. nih.gov
These diverse applications highlight this compound's versatile pharmacological profile and its potential for addressing complex and emerging health challenges.
Q & A
Basic Research Questions
Q. How can researchers prepare naringenin solutions for in vitro studies, considering its poor aqueous solubility?
- Methodological Answer : this compound’s solubility is highly solvent-dependent. For aqueous solutions, use dimethyl sulfoxide (DMSO) at concentrations ≥13.15 mg/mL or ethanol (EtOH) at ≥18.27 mg/mL, with ultrasonication to enhance dissolution . For stability, prepare stock solutions at 1–10 mM and store at -20°C. Prior to cell culture experiments, dilute stock solutions in culture media to avoid solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .
Q. What are the standard methods to assess this compound’s bioavailability and metabolic stability in preclinical models?
- Methodological Answer : Use HPLC or LC-MS/MS to quantify this compound in plasma/tissue homogenates after oral administration. For metabolic stability, conduct liver microsome assays (human/rodent) with NADPH cofactors, monitoring glucuronidation/sulfation metabolites. Include control groups with β-glucuronidase inhibitors to differentiate conjugated vs. free forms .
Q. Which in vitro models are commonly used to evaluate this compound’s antioxidant effects?
- Methodological Answer :
- ROS detection: Use DCFH-DA fluorescence in cell lines (e.g., K562 leukemia cells) exposed to oxidative stressors like doxorubicin.
- Enzymatic assays: Measure SOD, GSH-Px, and MDA levels in cell lysates using commercial kits, validated with positive controls (e.g., ascorbic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across studies (e.g., pro-oxidant vs. antioxidant outcomes)?
- Methodological Answer :
- Contextual analysis: Compare experimental conditions (e.g., cell type, stressor type, and exposure duration). For instance, this compound at 400 µM may induce cytotoxicity in normal cells but inhibit cancer proliferation at lower doses .
- Mechanistic validation: Use siRNA knockdown or CRISPR-edited models to isolate pathways (e.g., Nrf2/ARE signaling) and confirm context-specific effects .
- Reference contradictory findings in systematic reviews and meta-analyses to identify confounding variables .
Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with other flavonoids in cardiovascular disease models?
- Methodological Answer :
- Combinatorial assays: Use isobolographic analysis or Chou-Talalay synergy indices in endothelial cell models. Test ratios of this compound with hesperetin or quercetin, measuring nitric oxide production and ICAM-1 expression .
- In vivo validation: Employ high-fat-diet rodent models with co-administration of flavonoids, assessing aortic plaque formation via histopathology and lipid profiling .
Q. How can researchers optimize this compound-loaded microemulsions for enhanced topical delivery in dermatological studies?
- Methodological Answer :
- Formulation optimization: Use pseudo-ternary phase diagrams to identify optimal ratios of oil, surfactant, and co-surfactant. Characterize droplet size via dynamic light scattering and stability via accelerated storage tests.
- Ex vivo permeation: Test Franz diffusion cells with porcine/human skin, comparing microemulsions to conventional gels .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s antiproliferative assays?
- Methodological Answer :
- Use nonlinear regression (e.g., log-dose vs. response) to calculate IC50 values. Validate with ANOVA and post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- For time-dependent effects, apply mixed-effects models to account for intra-experimental variability .
Q. How do variations in pH and temperature during experimental protocols affect this compound’s bioactivity results?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
